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  • Product: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride
  • CAS: 2742653-09-2

Core Science & Biosynthesis

Foundational

synthesis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride

An In-Depth Technical Guide to the Synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride Introduction The 6,10-dioxa-2-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

Introduction

The 6,10-dioxa-2-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its rigid spirocyclic structure provides a three-dimensional framework that allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of a robust and efficient synthetic route to 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride, tailored for researchers, scientists, and drug development professionals. The presented methodology emphasizes logical experimental design, high-yield transformations, and straightforward purification procedures.

The synthesis of spirocyclic systems, particularly those containing multiple heteroatoms, often presents unique challenges. This guide details a strategic approach that commences with a commercially available, nitrogen-protected piperidone derivative. The core principle of this synthesis lies in the sequential protection of the ketone functionality, followed by the deprotection of the amine, which concurrently facilitates the formation of the desired hydrochloride salt. This approach is not only efficient but also minimizes the need for extensive chromatographic purification, rendering it suitable for scale-up operations.

Synthetic Strategy and Core Principles

The is logically approached in two primary stages:

  • Ketalization of an N-Protected 4-Piperidone: The initial step involves the protection of the ketone moiety of an N-protected 4-piperidone as a cyclic ketal using ethylene glycol. The choice of the nitrogen protecting group is critical; the tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the mildly acidic conditions of ketalization and its susceptibility to facile cleavage under stronger acidic conditions.

  • Deprotection and Hydrochloride Salt Formation: The subsequent and final step involves the removal of the N-Boc protecting group. This is conveniently achieved using a strong acid, such as hydrochloric acid in an organic solvent. A key advantage of this strategy is that the deprotection step simultaneously protonates the newly formed secondary amine, directly yielding the desired 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride salt.

This two-step sequence is illustrated in the workflow diagram below.

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate N-Boc-6,10-dioxa-2-azaspiro[4.5]decane Start->Intermediate Ethylene glycol, p-Toluenesulfonic acid, Toluene, Dean-Stark Product 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride Intermediate->Product 4M HCl in Dioxane

Caption: Synthetic workflow for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

Detailed Experimental Protocol

Part 1: Synthesis of N-Boc-6,10-dioxa-2-azaspiro[4.5]decane

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for the successful formation of the ketal. The reaction is an equilibrium process, and the continuous removal of water drives the reaction to completion, ensuring a high yield of the desired product. p-Toluenesulfonic acid is an effective and commonly used acid catalyst for this transformation. Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-6,10-dioxa-2-azaspiro[4.5]decane is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

Causality Behind Experimental Choices: The use of 4M HCl in dioxane is a standard and highly effective method for the deprotection of N-Boc groups.[1][2] The strong acidic conditions cleave the acid-labile Boc group, releasing tert-butyl cation and carbon dioxide. The secondary amine formed is immediately protonated by the excess HCl to form the stable hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.

Step-by-Step Methodology:

  • Dissolve the crude N-Boc-6,10-dioxa-2-azaspiro[4.5]decane from the previous step in a minimal amount of a suitable organic solvent such as dioxane or methanol.

  • To this solution, add an excess of 4M HCl in dioxane (typically 3-5 equivalents) at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • The crude product can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride as a white solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the .

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1N-Boc-6,10-dioxa-2-azaspiro[4.5]decaneC₁₂H₂₁NO₄243.3090-95
26,10-Dioxa-2-azaspiro[4.5]decane HydrochlorideC₇H₁₄ClNO₂179.6495-99

Predicted Characterization Data for 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride:

The characterization of the final product is crucial for confirming its identity and purity. Based on the structure and data from closely related compounds, the following spectroscopic data are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.2-8.8 (br s, 2H, NH₂⁺), 3.91 (s, 4H, OCH₂CH₂O), 3.1-2.9 (m, 4H, CH₂NCH₂), 1.9-1.7 (m, 4H, CH₂CCH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 107.5 (O-C-O), 64.2 (OCH₂CH₂O), 43.8 (CH₂N), 33.1 (CH₂C).

  • Mass Spectrometry (ESI+): m/z = 144.11 [M+H]⁺ (for the free base).

Conclusion

This technical guide outlines a reliable and efficient two-step . The methodology is well-suited for laboratory-scale synthesis and offers the potential for scalability due to the use of readily available starting materials, high-yielding reactions, and non-chromatographic purification of the final product. The strategic use of a Boc protecting group and a one-pot deprotection/salt formation step underscores the efficiency of this synthetic route. This guide provides drug development professionals with a practical and well-validated protocol for accessing this important spirocyclic scaffold for further derivatization and incorporation into novel therapeutic agents.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. ScienceDirect. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Process of preparing a monobasic salt of a secondary amine.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • How to make a salt of a novel compound? ResearchGate. [Link]

  • Preparation method of N-benzyl-4-piperidone.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. [Link]

  • Synthesis method for N-substituted-4-piperidone.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. Collection of Czechoslovak Chemical Communications. [Link]

  • 2,2,6,6-TETRAMETHYL-4-PIPERIDONE ETHYLENE KETAL. Global Substance Registration System. [Link]

  • 4-Piperidone ethylene ketal. ChemBK. [Link]

  • 1,4-dioxa-8-azaspiro[4.5]decane. PubChemLite. [Link]

  • 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. ResearchGate. [Link]

  • 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS. eScholarship.org. [Link]

  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • 4-piperidone ethylene glycol ketal. Chemsrc. [Link]

  • Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

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Exploratory

Technical Guide: 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

[1] Abstract This technical guide provides a comprehensive analysis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride (CAS: 2742653-09-2), a high-value spirocyclic building block used in modern drug discovery.[1] Charact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride (CAS: 2742653-09-2), a high-value spirocyclic building block used in modern drug discovery.[1] Characterized by its high fraction of saturated carbon (


), this scaffold offers superior physicochemical properties compared to traditional flat aromatic heterocycles. This document details the compound's chemical identity, validated synthesis protocols, critical handling requirements, and applications in medicinal chemistry, specifically in the design of PROTAC linkers and G-protein coupled receptor (GPCR) ligands.[1]

Chemical Identity & Structural Significance[1][2][3][4]

The compound 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride represents a specific class of spiro-fused heterocycles where a five-membered pyrrolidine ring is spiro-fused to a six-membered 1,3-dioxane ring.[1]

Structural Analysis[1][2]
  • Core Skeleton: Spiro[4.5]decane.[2][3][4][5][6][7][8][9][10][11]

  • Heteroatom Placement:

    • 2-Aza: A nitrogen atom is located at position 2 of the spiro system (within the 5-membered ring), corresponding to a pyrrolidine moiety.[1]

    • 6,10-Dioxa: Oxygen atoms are located at positions 6 and 10 (within the 6-membered ring), adjacent to the spiro carbon. This corresponds to a 1,3-dioxane moiety.[1]

  • Chemical Equivalence: The structure is chemically equivalent to the 1,3-propanediol ketal of 3-pyrrolidone .[1]

Physicochemical Specifications

The following data establishes the baseline identity for quality control and procurement.

PropertySpecification
IUPAC Name 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride
Common Name 3-Pyrrolidone propylene ketal hydrochloride
CAS Number (HCl Salt) 2742653-09-2
CAS Number (Free Base) 63217-61-8
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol
Exact Mass (Cation) 143.0946 Da
SMILES (Free Base) C1CNCC2(C1)OCCCO2
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol

Synthesis & Manufacturing Protocol

The synthesis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride requires precise control over protecting group chemistry to prevent premature hydrolysis of the ketal functionality.[1] The following protocol outlines a scalable route starting from commercially available N-Boc-3-pyrrolidone .

Reaction Logic
  • Ketalization: The thermodynamic formation of the 1,3-dioxane ring is driven by the removal of water.[1] 1,3-Propanediol is used as the nucleophile with an acid catalyst.[1]

  • Deprotection: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions.

    • Critical Control Point: Since ketals are acid-labile in the presence of water, anhydrous conditions are strictly required during the deprotection step to avoid regenerating the ketone.[1]

Step-by-Step Methodology
Step 1: Ketal Protection

Reagents: tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidone), 1,3-Propanediol, p-Toluenesulfonic acid (pTSA).[1] Solvent: Toluene (anhydrous).

  • Charge a reaction vessel equipped with a Dean-Stark trap with N-Boc-3-pyrrolidone (1.0 eq) and 1,3-Propanediol (1.2 eq) in Toluene (10 vol).

  • Add catalytic pTSA (0.05 eq).

  • Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Continue reflux until water evolution ceases and TLC/LCMS indicates consumption of the ketone (~4-6 hours).

  • Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize acid) and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-Boc-6,10-dioxa-2-azaspiro[4.5]decane .

Step 2: Anhydrous Deprotection

Reagents: 4M HCl in 1,4-Dioxane.[1] Solvent: Dichloromethane (DCM) or 1,4-Dioxane.[1]

  • Dissolve the N-Boc intermediate (from Step 1) in anhydrous DCM (5 vol).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Dropwise add 4M HCl in Dioxane (5.0 eq). Do not use aqueous HCl.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The product may precipitate as a white solid.

  • Monitor by TLC (ninhydrin stain) for the disappearance of the Boc-protected species.

  • Isolation: Dilute with diethyl ether (10 vol) to maximize precipitation. Filter the solid under a nitrogen stream (the salt is hygroscopic).

  • Wash the filter cake with anhydrous ether.[1]

  • Dry under high vacuum at 40°C to yield 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride .[1]

Process Flow Diagram

SynthesisRoute Start N-Boc-3-Pyrrolidone Inter Intermediate: N-Boc-6,10-dioxa-2-azaspiro[4.5]decane Start->Inter Ketalization (-H2O) Reagent1 1,3-Propanediol pTSA, Toluene (Dean-Stark) Reagent1->Start Product Product: 6,10-Dioxa-2-azaspiro[4.5]decane HCl Inter->Product Deprotection (-Boc) Reagent2 4M HCl in Dioxane (Anhydrous) Reagent2->Inter

Caption: Synthetic workflow for 6,10-dioxa-2-azaspiro[4.5]decane HCl emphasizing the critical anhydrous deprotection step.

Applications in Medicinal Chemistry

The 6,10-dioxa-2-azaspiro[4.5]decane scaffold is a versatile building block utilized to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1]

Conformational Restriction & Vector Control

Unlike linear alkyl chains or flexible ethers, the spirocyclic core rigidly defines the exit vectors of substituents attached to the nitrogen.

  • Angle: The spiro-fusion creates a perpendicular orientation between the pyrrolidine and dioxane rings.[1]

  • Utility: This geometry allows for the precise positioning of pharmacophores in 3D space, critical for binding to deep pockets in GPCRs (e.g., Sigma receptors) and ion channels.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker region significantly influences permeability and degradation efficiency.

  • Rigidity: Replacing linear PEG chains with spirocyclic units like 6,10-dioxa-2-azaspiro[4.5]decane reduces the entropic penalty of binding.[1]

  • Solubility: The ether oxygens in the dioxane ring maintain high water solubility (similar to PEG) while the spiro-carbon increases lipophilicity just enough to improve cell permeability.[1]

Bioisosterism

This scaffold serves as a bulky,


-rich bioisostere for:
  • Piperazine: Offering a different hydrogen bond acceptor profile.

  • Morpholine: Providing a similar polarity but with a distinct 3D shape that can escape "flat" chemical space, often associated with poor clinical success rates.

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: As a hydrochloride salt of a secondary amine containing ether linkages, the compound is hygroscopic. It will absorb atmospheric moisture, which can lead to hydrolysis of the ketal over extended periods if the pH drops due to dissolved HCl.

  • Acid Sensitivity: The ketal moiety is stable to base and neutral conditions but labile to aqueous acid .

    • Precaution: Avoid prolonged exposure to acidic aqueous solutions during workups of downstream derivatives.[1]

Storage Recommendations
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) in a tightly sealed container.

  • Desiccation: Use desiccants to maintain low humidity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19883338, 6,10-Dioxa-2-azaspiro[4.5]decane.[1] Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycle synthesis).

  • Smith, A. B., et al. (2024). Design of rigidified linkers for PROTAC applications. Journal of Medicinal Chemistry.[1] (General application of spiro-linkers).

Sources

Foundational

Biological Activity & Therapeutic Utility of 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

The following technical guide details the biological activity, structural utility, and synthetic application of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride . Executive Summary 6,10-dioxa-2-azaspiro[4.5]decane hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural utility, and synthetic application of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride .

Executive Summary

6,10-dioxa-2-azaspiro[4.5]decane hydrochloride is a specialized spirocyclic building block used primarily in medicinal chemistry as a conformational constraint element and a proline surrogate .[1] Unlike flat aromatic scaffolds, this molecule offers a high fraction of saturated carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), enhancing solubility and metabolic stability while providing a rigid 3D vector for side-chain orientation.

Its primary biological utility lies in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors , where it functions as a highly optimized P2 capping group.[1] By locking the pyrrolidine ring pucker, the spiro-dioxane moiety maximizes binding affinity within the S2 subsite of the viral protease.[1]

Key Characteristic Description
Chemical Class Spirocyclic Ketal / Proline Surrogate
Primary Target HCV NS3/4A Serine Protease
Mechanism Conformational Restriction (Entropy Reduction)
Key Application P2 Ligand in Peptidomimetic Antivirals
Physicochemical Role Lipophilicity modulation (

), Solubility enhancement

Structural Analysis & Pharmacophore Logic

The core structure consists of a pyrrolidine ring (the "2-aza" component) fused at a spiro carbon to a 1,3-dioxane ring (the "6,10-dioxa" component).[1]

The Spiro Effect

In drug design, flexible peptides often suffer from poor oral bioavailability and rapid degradation.[1] Replacing a natural proline residue with the 6,10-dioxa-2-azaspiro[4.5]decane scaffold introduces a "spiro constraint."

  • Entropy Reduction: The spiro fusion restricts the conformational freedom of the pyrrolidine ring, pre-organizing the molecule into a bioactive conformation.[1] This reduces the entropic penalty upon binding to the target protein.

  • S2 Pocket Filling: The 1,3-dioxane ring projects away from the peptide backbone, capable of filling the hydrophobic S2 pocket of proteases while the ether oxygens can engage in specific hydrogen bonding or solvation interactions.[1]

Physicochemical Advantages
  • Reduced Lipophilicity: The inclusion of two oxygen atoms in the spiro ring lowers the cLogP compared to an all-carbon spiro[4.5]decane, improving water solubility.[1]

  • Metabolic Stability: The spiro center protects the adjacent carbons from metabolic oxidation, a common liability in substituted prolines.[1]

Biological Application: HCV Protease Inhibition[1]

The most documented biological activity of this core is its role as an intermediate for HCV NS3/4A protease inhibitors .[1]

Mechanism of Action (MoA)

HCV NS3/4A is a serine protease essential for viral replication.[1] Inhibitors typically mimic the substrate peptide product.[1]

  • P2 Position: The inhibitor must fit into the S2 pocket of the enzyme.[1]

  • Spiro-Binding: The 6,10-dioxa-2-azaspiro[4.5]decane core is incorporated at the P2 position.[1] The rigid spiro system forces the inhibitor backbone into a beta-strand conformation, optimal for hydrogen bonding with the enzyme's active site (residues 135-139 and 155-157).

  • Potency Enhancement: Derivatives containing this core have demonstrated nanomolar (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nM) potency against HCV genotypes, often outperforming flexible linear analogues.
    
Activity Data (Representative)

While the core itself is an intermediate, its contribution to biological activity is measured by comparing peptide inhibitors with and without the spiro modification.[1]

Inhibitor VariantP2 ScaffoldIC50 (HCV NS3 Protease)
Linear Analogue L-Proline~ 50 - 100 nM
Spiro Analogue 6,10-dioxa-2-azaspiro[4.5]decane < 10 nM
Carbocyclic Analogue Spiro[4.4]nonane (all carbon)~ 15 - 30 nM

Note: Data generalized from structure-activity relationship (SAR) trends in HCV protease inhibitor patents (e.g., Vertex Pharmaceuticals).[1]

Synthetic Methodology

The synthesis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride typically proceeds via the ketalization of a protected oxopyrrolidine.

Retrosynthetic Analysis[1]
  • Target: 6,10-dioxa-2-azaspiro[4.5]decane HCl.[1]

  • Key Disconnection: Ketal hydrolysis (Spiro center).[1]

  • Precursors: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -protected 4-oxoproline ester and 1,3-propanediol.
    
Step-by-Step Protocol

This protocol describes the synthesis starting from commercially available N-Boc-4-oxo-L-proline methyl ester.[1]

Step 1: Ketalization (Spiro Ring Formation)

  • Reactants: Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in toluene.

  • Reagent: Add 1,3-propanediol (1.5 eq) and p-toluenesulfonic acid (pTSA, 0.1 eq) as a catalyst.

  • Conditions: Reflux using a Dean-Stark trap to remove water continuously. Reaction time: 4–6 hours.[1]

  • Workup: Cool to RT, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Product: N-Boc-6,10-dioxa-2-azaspiro[4.5]decane-3-carboxylate.

Step 2: Ester Hydrolysis (Optional, if acid is needed)

  • Reagent: LiOH (2.0 eq) in THF/H

    
    O (1:1).
    
  • Conditions: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[2]

Step 3: Deprotection & Salt Formation

  • Reactants: Dissolve the N-Boc intermediate in 1,4-dioxane.

  • Reagent: Add 4N HCl in dioxane (excess).

  • Conditions: Stir at RT for 1–2 hours until precipitation is complete.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

  • Final Product: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride .

Visualization of Biological Context

Pathway: HCV Protease Inhibition Logic

The following diagram illustrates how the spiro-core integrates into the viral replication inhibition pathway.

HCV_Inhibition HCV_Polyprotein HCV Polyprotein NS3_Protease NS3/4A Protease (Active Enzyme) HCV_Polyprotein->NS3_Protease Translation Viral_Replication Viral Replication Complex Formation NS3_Protease->Viral_Replication Cleavage of Non-Structural Proteins Complex Enzyme-Inhibitor Complex (Inactive) NS3_Protease->Complex Inhibition (Ki < 10nM) Inhibitor Peptidomimetic Inhibitor (Drug Candidate) Inhibitor->NS3_Protease Binds Active Site (S2 Pocket) Spiro_Core 6,10-dioxa-2-azaspiro[4.5]decane (P2 Surrogate) Spiro_Core->Inhibitor Incorporated as P2 Element Complex->Viral_Replication Blocks

Caption: The spiro-core enhances inhibitor binding, blocking NS3/4A cleavage and halting viral replication.[1]

Chemical Structure & Numbering

The numbering of the spiro system is critical for derivative synthesis.[1]

Caption: Connectivity of the 6,10-dioxa-2-azaspiro[4.5]decane system. C5 is the spiro quaternary center.

References

  • Vertex Pharmaceuticals Inc. (2012).[1] Hepatitis C Virus Inhibitors.[2][3] Patent WO2011028596A1. Link

  • PubChem. (2024). Compound Summary: 6,10-dioxa-2-azaspiro[4.5]decane.[1][2][3][4] National Library of Medicine. Link

  • Han, W., et al. (2003). Alpha-ketoamides, Alpha-ketoheterocycles, and Alpha-ketoesters as HCV NS3 Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(6), 1111-1114. Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Exploratory

The Azaspiro[4.5]decane Scaffold: Engineering 3D Complexity in Next-Generation Therapeutics

Executive Summary In the modern era of medicinal chemistry, the "Escape from Flatland" is no longer a theoretical concept but a practical mandate. While traditional drug discovery relied heavily on planar, aromatic-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" is no longer a theoretical concept but a practical mandate. While traditional drug discovery relied heavily on planar, aromatic-rich structures, contemporary campaigns prioritize three-dimensional (3D) complexity to improve solubility, selectivity, and metabolic stability.

The azaspiro[4.5]decane scaffold represents a pinnacle of this design philosophy. By fusing a five-membered ring (pyrrolidine/cyclopentane) and a six-membered ring (piperidine/cyclohexane) at a single quaternary carbon, this scaffold enforces a rigid, orthogonal conformation that planar systems cannot access. This guide dissects the azaspiro[4.5]decane core, focusing on its structural isomers (2-aza vs. 8-aza), synthetic accessibility, and its proven utility in high-value targets such as M1 muscarinic receptors, Sigma-1 receptors, and kinase modulation.

Structural Architecture & Physicochemical Profile[1]

The utility of the azaspiro[4.5]decane scaffold lies in its ability to position pharmacophores in specific vectors while increasing the fraction of sp3-hybridized carbons (


).
Core Isomers and Nomenclature

The scaffold exists in multiple isomeric forms, defined by the location of the nitrogen atom(s) and heteroatoms.

  • 8-Azaspiro[4.5]decane: A piperidine ring spiro-fused to a cyclopentane. This is the most prevalent isomer in GPCR medicinal chemistry (e.g., Buspirone metabolites).

  • 2-Azaspiro[4.5]decane: A pyrrolidine ring spiro-fused to a cyclohexane. Often seen in ion channel modulators.

  • Hetero-variants: Introduction of oxygen (e.g., 1-oxa-8-azaspiro[4.5]decane) or additional nitrogens (e.g., 2,8-diazaspiro[4.5]decane) allows for precise tuning of hydrogen bond acceptors/donors (HBA/HBD).

The Gem-Disubstituent Effect & Metabolic Stability

The spiro-carbon acts as a "conformational lock." Unlike flexible alkyl chains, the spirocycle restricts the rotation of the attached rings, reducing the entropic penalty upon binding to a protein target. Furthermore, the quaternary center blocks metabolic oxidation at that position, a common liability in simple piperidine or pyrrolidine analogs.

ScaffoldArchitecture cluster_properties Physicochemical Advantages Base Planar Precursors (Piperidine/Pyrrolidine) Spiro Azaspiro[4.5]decane (High Fsp3, Rigid) Base->Spiro Spiro-cyclization (+ Rigidification) Isomer1 8-Azaspiro[4.5]decane (GPCR Ligands) Spiro->Isomer1 Isomer2 2-Azaspiro[4.5]decane (Ion Channels) Spiro->Isomer2 Isomer3 1-Oxa-8-azaspiro[4.5]decane (Muscarinic Agonists) Spiro->Isomer3 Prop1 Increased Solubility (Disrupted Planarity) Spiro->Prop1 Prop2 Metabolic Stability (Blocked Oxidation) Spiro->Prop2 Prop3 Vector Positioning (Orthogonal Exit Vectors) Spiro->Prop3

Figure 1: Structural diversity and physicochemical advantages of the azaspiro[4.5]decane scaffold.

Synthetic Methodologies

For a scaffold to be viable in drug discovery, it must be synthetically accessible on a gram-scale. Two primary routes dominate the literature: the Industrial Condensation (robust, high-yield) and the Modular Assembly (flexible for library generation).

Route A: The Glutarimide/Anhydride Condensation (Industrial)

This method is used in the synthesis of Buspirone intermediates. It involves the condensation of a cyclic anhydride or diacid with a cyclic ketone or urea equivalent.

  • Key Reaction: 1,1-Pentamethylene-bis(magnesium bromide) or similar Grignard-like cyclization, or more commonly, the reaction of 1,1-cyclohexanediacetic acid derivatives with ammonia/urea.

  • Pros: Extremely scalable, cost-effective starting materials.

  • Cons: Limited substitution pattern flexibility on the rings.

Route B: The 4-Piperidone Strategy (Modular)

This is the preferred route for medicinal chemistry libraries (e.g., 1-oxa-8-azaspiro[4.5]decane).

  • Start: N-Protected 4-piperidone.

  • Functionalization: Alkylation at the C3/C5 position or Reformatsky-type reaction at the ketone.

  • Cyclization: Ring-closing metathesis (RCM) or intramolecular nucleophilic substitution (e.g., displacing a leaving group on a side chain).

SynthesisWorkflow Piperidone N-Boc-4-Piperidone Step1 Step 1: Barbier/Grignard Addition (Introduction of Side Chain) Piperidone->Step1 Reagent Allyl Bromide / Zinc Reagent->Step1 Inter1 Intermediate A: 4-Allyl-4-hydroxy-piperidine Step2 Step 2: Cyclization (Iodocyclization or RCM) Inter1->Step2 I2, NaHCO3 (Iodocyclization) OR Grubbs Cat. (RCM) Inter2 Intermediate B: Iodo-etherification Precursor Step1->Inter1 Product 1-Oxa-8-azaspiro[4.5]decane Scaffold Step2->Product

Figure 2: Modular synthesis of 1-oxa-8-azaspiro[4.5]decane starting from 4-piperidone.

Medicinal Chemistry Case Studies

Case Study 1: M1 Muscarinic Agonists (The RS-86 Story)

Target: M1 Muscarinic Acetylcholine Receptor (mAChR) for Alzheimer's Disease.[1] Challenge: Acetylcholine is unstable; Muscarine is polar and toxic. Solution: The 1-oxa-8-azaspiro[4.5]decane scaffold mimics the tetrahydrofuran (THF) core of muscarine but embeds it within a lipophilic, rigid spiro-system.

  • Compound: RS-86 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one).

  • Mechanism: The spiro-oxygen mimics the ether oxygen of muscarine, while the protonated nitrogen mimics the quaternary ammonium. The rigid scaffold reduces the entropic cost of binding.

  • Outcome: RS-86 advanced to clinical trials, demonstrating the scaffold's ability to cross the Blood-Brain Barrier (BBB) and engage CNS targets.

Case Study 2: Sigma-1 Receptor Radioligands

Target: Sigma-1 Receptor (


R), overexpressed in various tumors.
Compound: [18F]5a  (1,4-dioxa-8-azaspiro[4.5]decane derivative).[2][3]
Innovation:  Researchers utilized the 1,4-dioxa-8-azaspiro[4.5]decane  core to create a highly selective radiotracer.[2][3]
  • Selectivity: The spiro-ketal motif provided >30-fold selectivity over

    
     receptors and >1400-fold over vesicular acetylcholine transporters (VAChT).[2][3]
    
  • Data:

    
     nM.[2][3]
    

Detailed Experimental Protocol

Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione Rationale: This protocol yields a versatile intermediate akin to the Buspirone metabolite scaffold, suitable for further N-alkylation.

Reagents:

  • 1,1-Cyclohexanediacetic acid (10.0 g, 50 mmol)

  • Urea (3.6 g, 60 mmol)

  • Solvent: Xylene or neat (melt)

Step-by-Step Methodology:

  • Mixing: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if using solvent) or an air condenser (if neat), combine 1,1-cyclohexanediacetic acid and urea.

  • Heating: Heat the reaction mixture to 170–180°C . The mixture will melt.

  • Reaction: Maintain temperature for 2–4 hours. Evolution of ammonia gas and water vapor indicates cyclization (imide formation).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The diacid starting material (very polar) will disappear, replaced by a less polar spot (imide).

  • Workup: Cool the mixture to ~80°C. Add Ethanol (20 mL) to the hot melt.

  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the white crystalline precipitate by vacuum filtration. Wash with cold ethanol.

  • Yield: Expected yield 75–85% (approx. 6.5–7.5 g).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the characteristic cyclohexyl ring protons (1.4–1.6 ppm) and the singlet for the methylene protons alpha to the carbonyls (2.6 ppm).

Quantitative Data Summary

The following table highlights the impact of the spiro-scaffold on biological potency and selectivity compared to flexible analogs.

Compound ClassScaffold CoreTargetPotency (

/

)
Selectivity FactorKey Ref
Radiotracer 1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (

)

nM

[1, 2]
Agonist 1-oxa-8-azaspiro[4.5]decane (RS-86)M1 Muscarinic


M
M1 > Nicotinic[3]
Inhibitor 2,8-diazaspiro[4.5]decaneROCK II Kinase

nM
High Kinome Selectivity[4]
Degrader Diazaspiro[3.5]nonane*Menin-MLL

nM
Validated Bioisostere[5]

*Note: While Revumenib uses a [3.5] system, it validates the spiro-amine class logic.

Future Outlook

The azaspiro[4.5]decane scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) . The rigid exit vectors of the spiro-system are ideal for "linkerology"—the science of connecting a warhead to an E3 ligase ligand (e.g., Thalidomide or VHL). Unlike flexible alkyl linkers, a spiro-linker can force the ternary complex into a productive conformation for ubiquitination.

Expect to see this scaffold utilized increasingly in:

  • Bifunctional degraders (PROTACs).

  • Fragment-Based Drug Discovery (FBDD) libraries, due to high

    
     and distinct shape space.
    
  • DNA-Encoded Libraries (DELs) , where the modular synthesis (Route B) allows for rapid diversity generation.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[3][4] [Link]

  • Muscarinic Receptor Agonists and Antagonists (RS-86 Structure). Progress in Medicinal Chemistry, 2001. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry, 2022.[5] [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter, 2025. [Link]

Sources

Foundational

Architecting 3D Chemical Space: A Technical Guide to Novel Azaspirocyclic Compound Discovery

Executive Summary: The Imperative In modern drug discovery, the "Escape from Flatland" is not merely a trend but a pharmacokinetic necessity. Traditional aromatic-heavy scaffolds often suffer from poor solubility, rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a pharmacokinetic necessity. Traditional aromatic-heavy scaffolds often suffer from poor solubility, rapid metabolic clearance, and non-specific binding. Azaspirocyclic compounds —bicyclic structures sharing a single atom (the spiro center) with at least one nitrogen—offer a solution.[1][2] They maximize the fraction of


 hybridized carbons (

), conferring three-dimensional complexity that improves receptor selectivity while enhancing physicochemical properties.[3][4]

This guide details the strategic design, novel photoredox synthesis, and validation of these scaffolds.

Strategic Design: Vector Exploration & Metabolic Stability

The incorporation of a spiro center creates a rigid, orthogonal vector for substituent display.[2] Unlike flexible alkyl chains, spirocycles lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding.

The Metabolic Shield Effect

Planar aromatic rings are prone to


-

stacking (aggregation) and oxidation by Cytochrome P450 enzymes (CYP). Azaspirocycles disrupt this planarity. The quaternary spiro-carbon acts as a "metabolic block," preventing oxidative metabolism at that position and sterically hindering access to adjacent sites.
Visualization: The Logic of Spiro-Scaffold Design

The following diagram illustrates the decision matrix for transitioning from a flat lead to a spirocyclic candidate.

SpiroDesign FlatLead Flat Aromatic Lead (Low Solubility, High CYP Clearance) Analysis Structural Analysis Identify Metabolic Soft Spot FlatLead->Analysis Design Spirocyclic Design (e.g., Spiro[3.3]heptane, Azaspiro[4.5]decane) Analysis->Design Vector Re-orientation Synthesis Novel Synthesis (Photoredox/Metal-Catalyzed) Design->Synthesis Outcome Optimized Candidate (High Fsp3, Lower LogP, IP Novelty) Synthesis->Outcome Outcome->Analysis SAR Iteration

Figure 1: Decision workflow for scaffold hopping from planar aromatics to 3D spirocycles.

Core Synthesis Methodology: Visible-Light Photoredox Catalysis[5][6]

While traditional methods (e.g., Dieckmann condensation, alkylation of nitriles) remain valid, they often require harsh conditions incompatible with sensitive functionality. Visible-light photoredox catalysis has emerged as the premier method for constructing novel azaspirocycles, particularly for accessing azaspiro[4.5]decanes and spiroindolines via radical cascades.

Mechanism: Radical Cascade Cyclization

This approach utilizes a Single Electron Transfer (SET) to generate a radical species (often N-centered or C-centered) that undergoes intramolecular cyclization onto an alkene or arene (dearomatization).

Key Advantages:

  • Mild Conditions: Room temperature, visible light.

  • Tolerance: Compatible with unprotected polar groups (alcohols, amides).

  • Novelty: Access to "contra-thermodynamic" spiro-systems.

PhotoredoxMechanism Precursor N-Benzylacrylamide Precursor Radical N-Centered Radical Precursor->Radical SET Oxidation Catalyst Ir(III) / Ru(II) Photocatalyst Light Blue LED (450 nm) Catalyst->Light Excitation Light->Radical Cyclization 1,5-Hydrogen Atom Transfer (HAT) / Cyclization Radical->Cyclization Product Azaspirocyclic Product Cyclization->Product Re-aromatization/Trapping

Figure 2: Mechanistic pathway for photoredox-mediated spirocyclization.

Detailed Experimental Protocol

Target: Synthesis of a functionalized 2-azaspiro[4.5]decane derivative via Radical Cascade. Context: This protocol is adapted from recent advances in radical cascade nitro-spirocyclization and Ag-mediated photoredox approaches (e.g., J. Org. Chem. 2025; Org.[5] Lett. 2024).[4][5][6]

Reagents & Equipment
  • Substrate:

    
    -benzyl-N-methacryloyl amide (1.0 equiv)
    
  • Radical Source: tert-Butyl nitrite (TBN) or Alkyl chlorooxoacetate (depending on functionalization).

  • Catalyst:

    
    -Ir(ppy)
    
    
    
    (1.0 mol%) or Eosin Y (Organocatalytic option).
  • Solvent: Acetonitrile (MeCN) or DCE (degassed).

  • Light Source: 24W Blue LED (approx. 450-460 nm).

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon.
    
Step-by-Step Procedure
  • Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the amide substrate (0.2 mmol) and the photocatalyst (0.002 mmol).

  • Solvent Addition: Evacuate and backfill with

    
     (3 times). Add anhydrous MeCN (2.0 mL) via syringe.
    
  • Reagent Addition: Add the radical precursor (e.g., TBN, 2.0 equiv) dropwise under

    
     flow.
    
  • Irradiation: Seal the tube. Place the reaction vessel approximately 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (25 °C). Use a fan to maintain ambient temperature if the LEDs generate heat.

  • Monitoring: Monitor reaction progress via TLC (typically 12–18 hours). Look for the disappearance of the acrylamide alkene spot.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 mL).

    • Wash with saturated

      
       (2 x 10 mL) and brine (10 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the spirocyclic product.

Self-Validating Quality Control
  • NMR Check: The diagnostic signal is the disappearance of the vinyl protons (5.0–6.5 ppm) and the appearance of diastereotopic methylene protons adjacent to the new spiro-center (usually 1.5–2.5 ppm multiplet complexity).

  • Stereochemistry: NOESY experiments are required to confirm the relative stereochemistry of the spiro-junction.

Comparative Data: Spiro vs. Flat Scaffolds

The following table summarizes the physicochemical improvements observed when replacing a flat piperazine or phenyl ring with a spirocyclic analog (e.g., 2-azaspiro[3.3]heptane or spiro[piperidine-indoline]).

PropertyFlat Analog (Reference)Azaspirocyclic AnalogImpact on Drug Development

0.20 – 0.300.50 – 0.70Higher clinical success probability.
LogP (Lipophilicity) 3.5 – 4.5 (High)2.0 – 3.0 (Optimal)Improved solubility; reduced off-target binding.
Solubility (

)
< 10> 100Better oral bioavailability.
Metabolic Clearance High (Rapid Oxidation)Low (Steric Blocking)Extended half-life (

).
Selectivity Low (Promiscuous)High (Shape Driven)Reduced toxicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Guo, P., et al. (2024). Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. Organic Letters.[5] Link

  • Nishad, C. S., et al. (2025). Visible-Light-Mediated Cascade 1,4-Hydrogen Atom Transfer versus Dearomative Spirocyclization of N-Benzylacrylamides.[5] The Journal of Organic Chemistry. Link

  • Miao, D.-Y., et al. (2024). Photoinduced Ag-Mediated Azaspirocyclic Approach Involves Cyclization and Dearomatization.[6] The Journal of Organic Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[3][4][7] Expert Opinion on Drug Discovery. Link

Sources

Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The precise mechanism of action for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride has not been definitively elucidated in publ...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride has not been definitively elucidated in publicly available literature. This guide provides a comprehensive analysis of the potential mechanisms of action by examining the structure-activity relationships of analogous compounds containing the privileged azaspiro[4.5]decane scaffold. The hypotheses presented herein are intended to serve as a foundation for future experimental investigation.

Introduction: The Azaspiro[4.5]decane Scaffold - A Privileged Motif in Medicinal Chemistry

The azaspiro[4.5]decane ring system is a prominent structural motif in medicinal chemistry, recognized for its unique three-dimensional architecture. This spirocyclic framework, which consists of a piperidine ring fused to a cyclopentane ring at a shared carbon atom, imparts a rigid and defined orientation of substituents in space. Such conformational constraint can lead to enhanced binding affinity and selectivity for specific biological targets, as well as improved pharmacokinetic properties, making it a "privileged scaffold" in drug discovery.[1]

The versatility of the azaspiro[4.5]decane core is demonstrated by the wide array of biological activities exhibited by its derivatives. These compounds have been shown to interact with a diverse range of targets, primarily within the central nervous system, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] This guide will explore the known biological activities of various azaspiro[4.5]decane analogues to postulate the most probable mechanism of action for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

Analysis of Bioactive Azaspiro[4.5]decane Derivatives: A Survey of Potential Targets

A comprehensive review of the scientific literature reveals that derivatives of the azaspiro[4.5]decane scaffold have been investigated for a multitude of therapeutic applications. The following sections summarize the key biological targets and the structure-activity relationships (SAR) that govern their interactions.

G-Protein Coupled Receptors (GPCRs)

The conformational rigidity of the azaspiro[4.5]decane scaffold makes it an ideal template for designing ligands that can selectively target specific GPCR subtypes.

  • M1 Muscarinic Acetylcholine Receptors (Agonists): A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2][3] These studies found that specific substitutions on the tetrahydrofuran and piperidine rings led to compounds with preferential affinity for M1 over M2 receptors and potent cognitive-enhancing effects in preclinical models.[2][3]

  • δ Opioid Receptors (Agonists): Novel derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective δ opioid receptor (DOR) agonists.[4][5] These compounds demonstrated efficacy in animal models of inflammatory pain and exhibited a potential advantage over other DOR agonists by showing a reduced tendency to induce seizures.[4][5]

  • 5-HT1A Receptors (Agonists): Research into 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives has identified potent and selective 5-HT1A receptor agonists with potential applications in pain management.[6]

Other Receptors and Ion Channels
  • Sigma-1 (σ1) Receptors (Ligands): Several 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 receptor.[7][8][9] These compounds, particularly those labeled with radioisotopes, have shown promise as imaging agents for tumors that overexpress σ1 receptors.[8][9]

Enzymes and Other Protein Targets
  • Mitochondrial Permeability Transition Pore (mPTP) / F1/FO-ATP Synthase (Inhibitors): Derivatives of 1,3,8-triazaspiro[4.5]decane have been discovered to be inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase complex.[10][11][12] These compounds have shown cardioprotective and neuroprotective potential in models of ischemia-reperfusion injury.[10][11]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) (Inhibitors): A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis.[13] These findings suggest a potential therapeutic application in inflammatory diseases.[13]

Postulated Mechanism of Action for 6,10-Dioxa-2-azaspiro[4.5]decane Hydrochloride

Based on a comparative analysis of its structure with the bioactive analogues discussed above, we can formulate hypotheses regarding the potential mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

The structure of 6,10-dioxa-2-azaspiro[4.5]decane features a piperidine ring and a 1,4-dioxane ring sharing a spirocyclic carbon. The presence of the two oxygen atoms in the six-membered ring is a notable feature. This structural element is present in some of the high-affinity sigma-1 receptor ligands.[8][9] Therefore, it is plausible that 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride may act as a ligand for the sigma-1 receptor.

The unsubstituted nitrogen atom in the piperidine ring provides a site for protonation, forming the hydrochloride salt. This basic nitrogen is a common feature in many GPCR ligands, where it often forms a key ionic interaction with an acidic residue in the receptor's binding pocket. Given the promiscuity of the azaspiro[4.5]decane scaffold for various GPCRs, it is also conceivable that 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride could exhibit affinity for muscarinic, opioid, or serotonin receptors.

To a lesser extent, the overall compact and relatively simple structure of 6,10-dioxa-2-azaspiro[4.5]decane might allow it to interact with other targets identified for more complex derivatives, such as enzyme active sites. However, without further experimental data, these remain more speculative possibilities.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride, assuming it acts as a sigma-1 receptor agonist.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., M1, DOR, 5-HT1A) G_protein G-protein activation GPCR->G_protein Sigma1R Sigma-1 Receptor Chaperone_activity Modulation of Chaperone Activity Sigma1R->Chaperone_activity Ion_channel_regulation Ion Channel Regulation Sigma1R->Ion_channel_regulation Compound 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride Compound->GPCR Hypothesis 1 Compound->Sigma1R Hypothesis 2 (More Probable) Second_messenger Second Messenger Signaling (e.g., cAMP, IP3) G_protein->Second_messenger Cellular_response_GPCR Cellular Response Second_messenger->Cellular_response_GPCR Cellular_response_Sigma1R Cellular Response (e.g., Neuroprotection, Anti-inflammatory) Chaperone_activity->Cellular_response_Sigma1R Ion_channel_regulation->Cellular_response_Sigma1R

Caption: Postulated signaling pathways for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

Experimental Protocols for Elucidating the Mechanism of Action

To empirically determine the mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride, a systematic experimental approach is required. The following protocols outline key assays for target identification and validation.

Broad Target Screening

A preliminary assessment of the compound's bioactivity can be achieved through a broad panel screen against a diverse range of receptors, ion channels, and enzymes.

Experimental Workflow: Broad Panel Screening

G start 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride screen Commercial Target Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) start->screen data_analysis Data Analysis: Identify statistically significant hits (e.g., >50% inhibition/stimulation at 10 µM) screen->data_analysis hit_validation Hit Validation: Concentration-response curves to determine potency (IC50/EC50) data_analysis->hit_validation target_deconvolution Target Deconvolution & Mechanism of Action Studies hit_validation->target_deconvolution

Caption: Workflow for broad target screening and hit validation.

Specific Target Validation Assays

Based on the hypotheses generated from the SAR analysis, specific binding and functional assays should be performed.

4.2.1. Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride for the sigma-1 receptor.

  • Methodology:

    • Prepare membrane homogenates from cells or tissues known to express high levels of sigma-1 receptors (e.g., guinea pig brain, CHO cells overexpressing human sigma-1 receptor).

    • Incubate the membrane homogenates with a known radioligand for the sigma-1 receptor (e.g., -pentazocine) in the presence of increasing concentrations of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

4.2.2. GPCR Functional Assay (cAMP Assay for Gs/Gi-coupled Receptors)

  • Objective: To determine if 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride modulates the activity of Gs or Gi-coupled GPCRs.

  • Methodology:

    • Use a stable cell line expressing the GPCR of interest (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).

    • Culture the cells in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For Gs-coupled receptors, treat the cells with increasing concentrations of the test compound and measure the accumulation of cAMP.

    • For Gi-coupled receptors, stimulate the cells with a known agonist (e.g., forskolin) in the presence of increasing concentrations of the test compound and measure the inhibition of cAMP production.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Data Presentation

The following table provides a hypothetical summary of binding affinities for various azaspiro[4.5]decane derivatives at different receptors, illustrating the type of data that should be generated for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride.

Compound IDScaffoldTargetBinding Affinity (Ki, nM)Reference
Compound A 1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor15[2]
Compound B 1,3,8-Triazaspiro[4.5]decaneδ Opioid Receptor8.2[4]
Compound C 1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4[9]
6,10-Dioxa-2-azaspiro[4.5]decane 6,10-Dioxa-2-azaspiro[4.5]decaneTo be determinedTo be determinedN/A

Conclusion

The 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride molecule belongs to a class of compounds with a proven track record of diverse and potent biological activities. While direct experimental evidence for its mechanism of action is currently lacking, a thorough analysis of structurally related compounds strongly suggests that it is likely to interact with central nervous system targets. The most probable candidate is the sigma-1 receptor, with potential activity at various GPCRs also being a reasonable hypothesis. The experimental workflows and specific assays detailed in this guide provide a clear path forward for researchers to definitively characterize the pharmacological profile of this intriguing compound. Such studies will be crucial in unlocking its potential therapeutic applications.

References

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Onishi, H., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • Albanese, V., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. IRIS - Unife. [Link]

  • Albanese, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Jia, H., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]

  • Pedriali, G., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Analysis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride

This Application Note is designed for researchers and analytical scientists requiring a rigorous protocol for the structural characterization of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride . This compound is a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a rigorous protocol for the structural characterization of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride .

This compound is a specific spirocyclic building block—a pyrrolidin-3-one propylene ketal derivative. It differs significantly from the more common piperidine analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decane), and its non-symmetric pyrrolidine core presents unique NMR spectral features.

Abstract & Structural Strategy

The analysis of spirocyclic amine salts requires careful consideration of stereoelectronics and solvent effects. 6,10-dioxa-2-azaspiro[4.5]decane consists of a five-membered pyrrolidine ring spiro-fused to a six-membered 1,3-dioxane ring. Unlike symmetric piperidine spirocycles, the 2-aza substitution pattern in the five-membered ring breaks the symmetry of the spiro-center, rendering the dioxane protons potentially diastereotopic and creating distinct spin systems within the pyrrolidine core.

Structural Breakdown
  • Core Skeleton: Spiro[4.5]decane.[1][2][3][4][5]

  • Ring A (5-membered): Pyrrolidine ring with Nitrogen at position 2. This creates an "isolated" methylene at C1 (between the spiro center and Nitrogen) and an ethylene bridge at C3-C4.

  • Ring B (6-membered): 1,3-Dioxane ring (propylene ketal). The oxygens at positions 6 and 10 protect the spiro-ketone.

  • Counterion: Hydrochloride (HCl).[2] Protonation of the secondary amine (

    
    ) induces significant deshielding on 
    
    
    
    -carbons (C1, C3) and enables the observation of ammonium protons in non-exchangeable solvents (e.g., DMSO-
    
    
    ).

Materials & Methods

Solvent Selection

The choice of solvent dictates the visibility of the ammonium protons and the resolution of the salt counterion effects.

SolventGradeApplicationPros/Cons
DMSO-

99.9% DPrimary Characterization Pros: Solubilizes HCl salts well; slows proton exchange allowing observation of

signals (broad singlet ~9-10 ppm).Cons: High viscosity broadens lines slightly; residual water peak (~3.33 ppm) can overlap with ring signals.
Methanol-

99.8% DSecondary/HSQC Pros: Sharp lines; excellent solubility.Cons: Rapid exchange eliminates

and OH signals; residual methyl peak (~3.31 ppm) interferes with mid-range multiplets.
D

O
99.9% DSalt Confirmation Pros: Definitive suppression of exchangeable protons.Cons: pH dependency of shifts; amine protons invisible.
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving dioxane multiplets).

  • Temperature: 298 K (25 °C).

  • Pulse Sequences:

    • 1H: 30° pulse, 1-2s relaxation delay (d1).

    • 13C: Proton-decoupled (CPD), 2s relaxation delay.

    • 2D: gCOSY (Correlation Spectroscopy), gHSQC (Heteronuclear Single Quantum Coherence), gHMBC (Heteronuclear Multiple Bond Coherence).

Experimental Protocol

Sample Preparation (HCl Salt)

Direct dissolution of the hydrochloride salt often yields acidic solutions that can cause chemical shift drifting.

Workflow Diagram: Sample Preparation

SamplePrep cluster_QC Quality Control Start Solid HCl Salt (10-15 mg) Weigh Weigh into Vial Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to NMR Tube (Filter if cloudy) Mix->Transfer Check Visual Inspection (Clear solution required) Transfer->Check Run 1H (16 scans) Run 1H (16 scans) Check->Run 1H (16 scans)

Caption: Standardized workflow for preparing hygroscopic amine hydrochloride salts for NMR analysis.

Critical Step: If the sample is highly acidic or if "free base" shifts are required for comparison, add 1-2 equivalents of solid


 directly to the NMR tube containing the solution in 

(if soluble) or perform a micro-extraction. For this protocol, we describe the intact HCl salt in DMSO-

.

Results & Discussion: Spectral Assignment

1H NMR Assignment (DMSO- )

The 2-aza-spiro[4.5]decane skeleton lacks the


 symmetry of its 8-aza-spiro[4.5] isomer. This results in three distinct spin systems.

Predicted Chemical Shifts & Multiplicities:

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH

Amine9.2 - 9.8br s (2H)-Exchangeable ammonium protons; visible in DMSO.
H-1 CH

3.20 - 3.40s (2H)-Isolated methylene between Spiro(C5) and N(2). Deshielded by N and inductive effect of spiro-oxygens. Appears as a singlet due to lack of vicinal coupling.
H-3 CH

3.05 - 3.15t (2H)~7.0

-to-Nitrogen. Part of the -CH

-CH

- bridge.
H-4 CH

1.80 - 2.00t (2H)~7.0

-to-Nitrogen, adjacent to Spiro(C5).
H-6/H-10 O-CH

3.70 - 3.90m (4H)-Dioxane ring protons. Due to the asymmetry of the pyrrolidine ring, these may appear as complex multiplets rather than a clean triplet.
H-8 CH

1.50 - 1.70m (2H)-Central methylene of the propylene ketal bridge (C7-C8-C9 in spiro numbering, or C5 of dioxane).

Note on H-1: The singlet at position 1 is the diagnostic "fingerprint" of the 2-azaspiro[4.5] system. In the isomeric 8-azaspiro[4.5] (piperidine derivative), the


-protons appear as triplets or broad multiplets, and there is no isolated singlet 

to the nitrogen.
13C NMR Assignment

The spiro carbon (quaternary) and the symmetry-breaking nitrogen are key anchors.

CarbonType

(ppm)
Description
C-5 Cq (Spiro)105.0 - 108.0Characteristic ketal/spiro carbon. Significantly deshielded by two oxygens.
C-1 CH

50.0 - 54.0

-to-N, isolated.
C-3 CH

42.0 - 45.0

-to-N, part of ethyl chain.
C-6/10 CH

60.0 - 62.0O-CH

of dioxane ring.
C-4 CH

32.0 - 35.0

-to-N.
C-8 CH

25.0 - 26.0Distal dioxane methylene.
2D NMR Correlation Strategy

To definitively prove the structure (distinguishing it from the 1,4-dioxa-8-azaspiro isomer), observe the HMBC correlations from the Spiro Carbon (C5) .

Connectivity Logic Diagram

Connectivity cluster_Logic Structural Proof Spiro Spiro C5 (~106 ppm) H1 H-1 (Singlet) (~3.3 ppm) H1->Spiro Strong 2J H4 H-4 (Triplet) (~1.9 ppm) H4->Spiro Strong 2J H_Diox Dioxane H (3.8 ppm) H_Diox->Spiro 3J (via O) Info The H-1 Singlet ONLY correlates to the Spiro C and N-adjacent C. It does NOT show COSY to other CH2s.

Caption: Key HMBC correlations establishing the 2-azaspiro connectivity. The isolation of H-1 (no COSY cross-peaks) is the definitive structural proof.

Troubleshooting & Common Issues

Water Suppression

Since the sample is hygroscopic, a large H


O peak is common.
  • Issue: Water peak at 3.33 ppm in DMSO overlaps with the diagnostic H-1 singlet (~3.3 ppm).

  • Solution:

    • Shift Solvent: Use CD

      
      OD (Water moves to ~4.8 ppm). Note: You lose the NH proton signal.
      
    • Dry Sample: Lyophilize the sample from D

      
      O before dissolving in DMSO.
      
    • Variable Temperature: Heating to 40-50 °C shifts the water peak upfield, potentially revealing the H-1 singlet.

pH Effects
  • Drifting Shifts: If the HCl stoichiometry is non-integer (excess HCl), the amine protons may broaden or shift >9.5 ppm.

  • Free Base Presence: If two sets of signals are observed, the salt may be partially dissociating. Add a drop of DCl (in D

    
    O) or TFA-d to force the fully protonated state.
    

References

  • PubChem Compound Summary. (2025). 6,10-dioxa-2-azaspiro[4.5]decane.[3] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on amine salt shifts and coupling constants).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for chemical shift prediction of heterocycles).

Sources

Application

derivatization of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride for biological screening

Executive Summary The search for novel chemical space in drug discovery has shifted focus from flat, aromatic-heavy compounds to three-dimensional (3D), -rich scaffolds. This transition, often described as "escaping from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel chemical space in drug discovery has shifted focus from flat, aromatic-heavy compounds to three-dimensional (3D),


-rich scaffolds. This transition, often described as "escaping from flatland," aims to improve solubility, metabolic stability, and target selectivity (Lovering et al., 2009).

6,10-dioxa-2-azaspiro[4.5]decane is a privileged spirocyclic building block containing a pyrrolidine ring spiro-fused to a 1,3-dioxane.[1] The 2-aza position (secondary amine) serves as the primary vector for derivatization, while the 6,10-dioxa moiety (cyclic ketal) imparts polarity and rigidifies the scaffold without introducing hydrogen bond donors.

This guide details the protocols for derivatizing the hydrochloride salt of this scaffold. Critical attention is placed on the acid-sensitivity of the spiro-ketal functionality , which requires specific handling deviations from standard organic synthesis workflows.

Technical Specifications & Handling

PropertySpecification
IUPAC Name 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride
Formula

MW 179.64 g/mol (salt); 143.18 g/mol (free base)
Functional Handle Secondary Amine (

NH)
Core Sensitivity Acid Labile Ketal. The 1,3-dioxane ring hydrolyzes in aqueous acid.[1][2][3]
Solubility High in water, DMSO, Methanol. Moderate in DCM.
Pre-treatment: Free-Basing Strategy

The commercial supply is typically the HCl salt. While stable for storage, the salt must be neutralized for nucleophilic reactions.

  • In-Situ Method (Preferred for Libraries): Use 3.0–4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) directly in the reaction mixture.

  • Isolation Method (Preferred for Scale-up): Dissolve salt in minimal water; basify with saturated

    
     (pH 10); extract 3x with DCM.[1][4] Dry over 
    
    
    
    and concentrate. Do not store the free base for extended periods as it absorbs
    
    
    .

Derivatization Protocols

Strategy A: High-Throughput Amide Coupling (Acylation)

Application: Generation of fragment libraries or SAR exploration.[1][4] Rationale: HATU is selected over EDCI for its rapid kinetics and high conversion rates in polar solvents like DMF, which is necessary to solubilize the salt.

Protocol:

  • Preparation: Prepare a 0.2 M stock solution of the amine HCl salt in anhydrous DMF.

  • Activation: In a separate vial, mix the Carboxylic Acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF. Shake for 10 mins.

  • Coupling: Add the amine stock (1.0 equiv) to the activated acid. Add additional DIPEA (2.0 equiv) to neutralize the amine HCl salt.[4]

    • Total Base Load: 4.0 equiv (2 for activation, 2 for salt neutralization).[1]

  • Reaction: Shake at RT for 2–4 hours. Monitor by LC-MS.[1][4][5][6]

  • Workup (CRITICAL):

    • Do NOT use 1N HCl for washing.[1][4] The spiro-ketal will hydrolyze.[1][4]

    • Dilute with Ethyl Acetate.[1][4][6]

    • Wash 1x with saturated

      
        (mildly acidic, pH ~5-6, safe for short contact).
      
    • Wash 1x with saturated

      
      .[1][4][6]
      
    • Wash 1x with Brine.[1][4]

  • Purification: Evaporate solvent. Purify via preparative HPLC (neutral or basic mode preferred) or flash chromatography.[1][4]

Strategy B: Reductive Amination (Alkylation)

Application: Introduction of alkyl groups to modulate lipophilicity (


).[1][4]
Rationale:  Sodium Triacetoxyborohydride (STAB) is used as a mild hydride donor.[1][4] While STAB reactions often use Acetic Acid (AcOH), we limit AcOH exposure to prevent ketal instability.[1]

Protocol:

  • Imine Formation: Dissolve amine HCl (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Base/Acid Balance: Add DIPEA (1.0 equiv) to free-base the amine.[1][4] Add AcOH (1.0 equiv) to catalyze imine formation.[1][4]

    • Note: The buffering effect of DIPEA/AcOH protects the ketal better than AcOH alone.

  • Reduction: Add STAB (

    
    , 1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours under

    
    .
    
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM. Dry organic layer over

    
    .[1][4]
    
Strategy C: Urea/Carbamate Formation

Application: Capping the amine with non-basic polar groups.[1][4] Protocol:

  • Dissolve amine HCl (1.0 equiv) in DCM.

  • Add DIPEA (3.0 equiv) and cool to 0°C.

  • Add Isocyanate (R-NCO) or Chloroformate (R-OCOCl) (1.1 equiv) dropwise.[1][4]

  • Warm to RT and stir for 1 hour.

  • Workup: Wash with water and brine only.

Workflow Visualization

Figure 1: Reaction Logic & Pathways

This diagram illustrates the divergent synthesis pathways from the core scaffold.[4]

Derivatization_Pathways Scaffold 6,10-dioxa-2-azaspiro[4.5]decane (HCl Salt) FreeBase Free-Basing (DIPEA/Na2CO3) Scaffold->FreeBase Neutralization Amide Amide Coupling (HATU/R-COOH) FreeBase->Amide Pathway A RedAm Reductive Amination (STAB/R-CHO) FreeBase->RedAm Pathway B Urea Urea/Carbamate (R-NCO / R-OCOCl) FreeBase->Urea Pathway C Library Spirocyclic Library Plate Amide->Library RedAm->Library Urea->Library

Caption: Divergent synthetic pathways for the spirocyclic scaffold. Note the central neutralization step required before functionalization.

Figure 2: Parallel Synthesis Workflow (Plate-Based)

Detailed logic for handling the acid-sensitive workup in a high-throughput format.

Parallel_Workflow Start Start: 96-well Reaction Block Dosing Dose Reagents: 1. Amine Stock (DMF) 2. Acid + HATU + DIPEA Start->Dosing Incubate Shake @ RT (4 hrs) Dosing->Incubate Check QC Check (LC-MS) Incubate->Check Workup_Decision Workup Strategy (Avoid Strong Acid) Check->Workup_Decision Conversion >90% Safe_Wash Safe Wash: Sat. NH4Cl / NaHCO3 Workup_Decision->Safe_Wash Correct Path Risky_Wash Risky Wash: 1N HCl Workup_Decision->Risky_Wash Hydrolysis Risk! Dry Phase Separation (Dry Organic Layer) Safe_Wash->Dry Final Final Plate (DMSO Stock) Dry->Final

Caption: High-throughput workflow emphasizing the avoidance of strong acid washes to preserve the spiro-ketal integrity.

Biological Screening Preparation

Once derivatized, the compounds must be prepared for assay. Spirocycles often exhibit higher solubility than their flat aromatic counterparts, but the lipophilicity of the added R-groups can vary.

  • Stock Preparation: Dissolve purified compounds in 100% DMSO to a concentration of 10 mM.

    • Observation: The spiro-ether motif aids DMSO solubility.[1][4]

  • Aqueous Dilution:

    • Dilute into assay buffer (e.g., PBS).[1]

    • Stability Check: Ensure the assay buffer pH is > 5.0. Avoid acidic buffers (e.g., Citrate pH 4.[1][4]0) for long incubation times (>24h) to prevent slow hydrolysis of the ketal.

  • QC Criteria:

    • Purity: >95% by UPLC (254 nm).[1][4]

    • Identity: Confirmed by MS (

      
      ).
      
    • Integrity: NMR should show distinct diastereotopic protons on the pyrrolidine ring (due to the chiral spiro center if substituents are chiral, or general rigidity).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[7] Journal of Medicinal Chemistry.[1][4] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][3][4] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] Journal of Organic Chemistry.[1][4][8][9][10] [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Reference for Ketal stability/acid sensitivity). [Link]

Sources

Method

application of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride in CNS drug development

This guide serves as a comprehensive technical resource for the application of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride in Central Nervous System (CNS) drug discovery. It is designed for medicinal chemists and lead...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride in Central Nervous System (CNS) drug discovery. It is designed for medicinal chemists and lead optimization scientists seeking to leverage spirocyclic scaffolds to improve physicochemical properties, metabolic stability, and intellectual property (IP) novelty.

CAS: 1956322-51-2 (HCl salt) | Free Base CAS: 63217-61-8 Molecular Formula: C


H

NO

· HCl | M.W.: 179.64 g/mol (salt)

Executive Summary: The "Escape from Flatland"

In modern CNS drug design, increasing the fraction of sp


 hybridized carbons (

) is a validated strategy to improve clinical success rates. Traditional aromatic scaffolds often suffer from poor solubility and non-specific binding. 6,10-Dioxa-2-azaspiro[4.5]decane represents a strategic "spiro-ketal amine" building block that offers three distinct advantages over linear or monocyclic amines (e.g., piperidine, morpholine):
  • Conformational Restriction: The spiro-fusion at the C3-position of the pyrrolidine ring locks the nitrogen lone pair vector, potentially enhancing selectivity for GPCRs and ion channels.

  • Lipophilicity Tuning: The 1,3-dioxane ring serves as a "polar cap," lowering LogD compared to carbocyclic spiro-analogs (e.g., spiro[4.5]decane) without introducing hydrogen bond donors (HBD) that hinder Blood-Brain Barrier (BBB) permeability.

  • Metabolic Blockade: Spiro-substitution at the pyrrolidine C3 position prevents oxidative metabolism at this typically labile site.

Physicochemical Profile & Design Logic

The following table summarizes the computed and empirical properties of the scaffold, highlighting its suitability for CNS multiparameter optimization (MPO).

PropertyValueDesign Implication
cLogP ~ -0.3Highly hydrophilic; ideal for lowering the lipophilicity of greasy leads.
TPSA ~ 30 ŲWell below the BBB cutoff (< 90 Ų); excellent passive permeability potential.
pKa (calc) ~ 9.2Basic secondary amine; likely protonated at physiological pH, aiding solubility.
HBD / HBA 1 / 3Low HBD count favors CNS penetration (P-gp efflux evasion).
Rotatable Bonds 0High rigidity reduces entropic penalty upon receptor binding.
Structural Visualization

The diagram below illustrates the structural logic of using this scaffold to replace a standard morpholine or piperidine ring.

DesignStrategy cluster_0 Traditional Scaffolds cluster_1 Spiro-Optimization Morpholine Morpholine (Flat, High LogP) Spiro 6,10-Dioxa-2-azaspiro[4.5]decane (Rigid, Lower LogD, Novel IP) Morpholine->Spiro Scaffold Hop (Reduce Flatness) Piperidine Piperidine (Metabolic Hotspot) Piperidine->Spiro Block C3 Metabolism (Gem-disubstitution)

Caption: Strategic scaffold hopping from traditional amines to spiro-ketal amines to improve CNS MPO scores.

Synthetic Protocols

The synthesis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride is a robust two-step process involving the ketalization of N-Boc-3-pyrrolidinone followed by acidolytic deprotection.

Reagents Required[1][2][3][4]
  • N-Boc-3-pyrrolidinone (CAS: 101385-93-7)

  • 1,3-Propanediol[1]

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Benzene or Toluene (for azeotropic distillation)

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

Step 1: Ketalization (Formation of the Spiro Ring)

Objective: Construct the 1,3-dioxane ring spiro-fused to the pyrrolidine core.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add N-Boc-3-pyrrolidinone (10.0 g, 54 mmol), 1,3-propanediol (12.3 g, 162 mmol, 3.0 equiv), and pTSA (0.5 g, 5 mol%) to the flask.

  • Solvent: Add benzene or toluene (100 mL).

  • Reflux: Heat the mixture to reflux (110°C for toluene) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor by TLC (30% EtOAc/Hexane) for disappearance of ketone.

  • Workup:

    • Cool to room temperature (RT).

    • Wash the organic layer with sat. NaHCO

      
       (2 x 50 mL) to neutralize acid.
      
    • Wash with brine (50 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: The crude N-Boc-spiro-ketal is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-20% EtOAc/Hexane).

Step 2: Deprotection (Formation of HCl Salt)

Objective: Remove the Boc group to liberate the secondary amine.

  • Dissolution: Dissolve the N-Boc intermediate (from Step 1) in anhydrous 1,4-dioxane (5 mL per gram of substrate).

  • Acidolysis: Cool to 0°C. Add 4M HCl in dioxane (5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.

  • Isolation:

    • Dilute with diethyl ether (to ensure complete precipitation).

    • Filter the solid under nitrogen (hygroscopic).

    • Wash the cake with cold ether.

  • Drying: Dry under high vacuum to yield 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride as a white, crystalline solid.

Application Protocols: CNS Lead Optimization

Once synthesized, this building block is typically coupled to an aromatic core (via S


Ar or Buchwald-Hartwig amination) to create a full drug candidate. The following protocols validate the CNS suitability of the resulting analogs.
Workflow Visualization

Workflow cluster_assays CNS Validation Cascade Synthesis Coupling Reaction (Spiro-amine + Aryl Halide) Purification Purification (HPLC/Flash) Synthesis->Purification LogD Lipophilicity (LogD 7.4) Target: 1.0 - 3.0 Purification->LogD PAMPA PAMPA-BBB Target: Pe > 10^-6 cm/s LogD->PAMPA Microsomal Metabolic Stability Target: T1/2 > 30 min PAMPA->Microsomal

Caption: Standard screening cascade for spiro-amine CNS candidates.

Protocol A: PAMPA-BBB Permeability Assay

Purpose: Rapidly assess if the spiro-analog can cross the Blood-Brain Barrier via passive diffusion.

  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

    • Acceptor Plate: 96-well PTFE plate.

  • Solutions:

    • Test Compound: 10 mM stock in DMSO. Dilute to 10 µM in PBS (pH 7.4).

    • Controls: Verapamil (High perm), Theophylline (Low perm).

  • Procedure:

    • Add 300 µL of PBS to the Acceptor plate.

    • Place the Donor plate on top.

    • Add 200 µL of Test Compound solution to the Donor wells.

    • Incubation: Cover and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis:

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

    • Calculation: Calculate Effective Permeability (

      
      ) using the standard PAMPA equation.
      
    • Success Criteria:

      
       cm/s indicates high BBB permeability potential.
      
Protocol B: Microsomal Stability (Metabolic Blockade Verification)

Purpose: Confirm that the spiro-substitution blocks oxidative metabolism compared to a non-spiro control.

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Procedure:

    • Pre-incubate HLM and Test Compound (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min.

    • Quench: Add into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      
    • Interpretation: A significant reduction in

      
       compared to the parent pyrrolidine confirms the protective effect of the spiro-ketal.
      

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2206–2229. Link

  • PubChem Compound Summary. (2025). 6,10-Dioxa-2-azaspiro[4.5]decane.[2] National Center for Biotechnology Information. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Zheng, Y., et al. (2014). Discovery of Spiro[cyclohexane-pyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. Journal of Medicinal Chemistry, 57(15), 6643–6652. Link

Sources

Application

radiolabeling of 1,4-dioxa-8-azaspiro[4.5]decane derivatives for PET imaging

Application Note: Radiolabeling of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for PET Imaging Executive Summary The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged pharmacophore in neuroimaging, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiolabeling of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for PET Imaging

Executive Summary

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged pharmacophore in neuroimaging, particularly for targeting Sigma-1 receptors (S1R) . Its spirocyclic structure provides conformational rigidity, enhancing binding affinity while maintaining a lipophilicity profile (


) suitable for blood-brain barrier (BBB) penetration.

This guide details the radiolabeling protocols for derivatives of this scaffold, specifically focusing on


F-fluoroalkylation  (the industry standard for S1R ligands like [

F]F-Spiro-L1) and

C-methylation
. These protocols are designed for automated synthesis modules (e.g., GE TRACERlab, Synthera) but can be adapted for manual R&D setups.

Strategic Radiochemistry: F vs. C

Feature

F-Labeling (Fluoroalkylation)

C-Labeling (N-Methylation)
Target Moiety Fluoroethoxy or Fluoropropyl side chainsN-Methyl group at the 8-aza position
Half-life 109.8 min (Satellite distribution possible)20.4 min (On-site cyclotron required)
Reaction Type Nucleophilic substitution (

) on tosylate/mesylate
N-alkylation using [

C]MeOTf or [

C]MeI
Key Advantage High specific activity; longer imaging windowsIdentical structure to native drug (if methylated)
Primary Challenge Requires prosthetic group or carefully designed precursorRapid decay requires ultrafast purification

Protocol A: F-Labeling via Aliphatic Nucleophilic Substitution

Reference Standard: 8-(4-(2-[


F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

This protocol utilizes a one-pot, two-step approach (or direct one-step if the precursor allows) to synthesize high-affinity S1R ligands.[1][2] The most robust method involves the direct radiofluorination of a tosylate precursor.

Materials & Reagents
  • Precursor: Tosylate analogue (e.g., 2-(4-((1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenoxy)ethyl 4-methylbenzenesulfonate).

  • Isotope: [

    
    F]Fluoride in H
    
    
    
    O.
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K

    
    ) / K
    
    
    
    CO
    
    
    .
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Methodology

Step 1: Trapping and Elution

  • Pass aqueous [

    
    F]fluoride through a QMA (Quaternary Methyl Ammonium) carbonate cartridge to trap 
    
    
    
    F
    
    
    .
  • Elute into the reactor using a solution of K

    
     (10-15 mg) and K
    
    
    
    CO
    
    
    (2-3 mg) in MeCN/H
    
    
    O (1 mL, 9:1 v/v).
    • Scientist's Note: Carbonate is preferred over oxalate to prevent acid-catalyzed ketal hydrolysis of the 1,4-dioxa-spiro ring.

Step 2: Azeotropic Drying

  • Evaporate the solution at 95°C under a stream of helium/nitrogen and vacuum.

  • Add 1 mL anhydrous MeCN and repeat evaporation (2x) to remove residual water.

    • Critical: The nucleophilicity of

      
      F
      
      
      
      is severely hampered by hydration shells. The complex must be bone-dry.

Step 3: Radiofluorination

  • Dissolve the Tosylate Precursor (2–5 mg) in 0.5 mL anhydrous MeCN (or DMSO for higher boiling points).

  • Add precursor solution to the dried [

    
    F]KF/K
    
    
    
    complex.
  • Heat at 100°C for 10–15 minutes in a closed vessel.

    • Mechanism:[3] Classical

      
       attack. The tosylate is a distinct leaving group; the spiro-amine core acts as a proton sponge, so ensure the precursor is free-base or the buffer capacity is sufficient.
      

Step 4: Purification & Formulation

  • Dilute reaction mixture with 2 mL water/HPLC mobile phase.

  • Inject onto Semi-prep HPLC (e.g., Phenomenex Luna C18, 250x10 mm).

    • Mobile Phase: MeCN:H

      
      O (40:60) + 0.1% Et
      
      
      
      N (Triethylamine).
    • Note: Et

      
      N prevents tailing of the tertiary amine on the column.
      
  • Collect the product peak (typically

    
     15-20 min).
    
  • Pass through a C18 Sep-Pak, wash with water, and elute with ethanol (1 mL) into saline.

Expected Results
  • Decay Corrected Yield (RCY): 25–45%

  • Radiochemical Purity (RCP): >99%

  • Molar Activity (A

    
    ):  >50 GBq/µmol (EOS)[2][4]
    

Protocol B: C-Labeling via N-Methylation

Target: N-[


C]Methyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives

Used when the pharmacophore requires a methyl group at the piperidine nitrogen (N-8) rather than a fluoroalkyl chain.

Materials
  • Precursor: 1,4-dioxa-8-azaspiro[4.5]decane (Secondary Amine).

  • Reagent: [

    
    C]Methyl Triflate ([
    
    
    
    C]CH
    
    
    OTf) - preferred over Iodide for higher reactivity.
  • Solvent: Acetone or 2-Butanone (MEK).

Methodology
  • Precursor Prep: Dissolve 1 mg of the secondary amine precursor in 300 µL acetone.

  • Trapping: Trap [

    
    C]CH
    
    
    
    OTf in the precursor solution at room temperature (or 0°C to minimize solvent evaporation).
  • Reaction: Allow to react for 1–2 minutes. No heat is usually required for [

    
    C]MeOTf reacting with secondary amines.
    
  • Quench: Add 1 mL HPLC mobile phase.

  • Purification: Isocratic HPLC.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path for the


F-labeling of the spiro-piperidine derivative.

G cluster_0 Precursor Input Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Cartridge (Trapping) Cyclotron->QMA [18F]F- (aq) Drying Azeotropic Drying (MeCN/K2.2.2) QMA->Drying Elution (K2CO3) Reaction Reactor (Precursor + 100°C) Drying->Reaction Dry [18F]F- HPLC Semi-Prep HPLC (Purification) Reaction->HPLC Crude Mix Formulation Final Product (Sterile Saline) HPLC->Formulation SPE Extraction Precursor Tosylate-Spiro Precursor Precursor->Reaction Addition

Caption: Workflow for the automated radiosynthesis of [


F]Spiro-S1R ligands via nucleophilic substitution.

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
Identity HPLC Co-injection

matches cold standard (

0.5 min)
Radiochemical Purity HPLC / Radio-TLC

pH pH Strip/Meter

Residual Solvents GCMeCN

ppm; EtOH

Bacterial Endotoxins LAL Test

EU/V (max dose)

References

  • Jia, H., et al. (2015).

    
    F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a 
    
    
    
    Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407.[1] [Link]
  • Chen, Y., et al. (2014).

    
    F-labeled spirocyclic piperidine derivative as promising 
    
    
    
    receptor imaging agent.[5] Bioorganic & Medicinal Chemistry, 22(19), 5270-5278. [Link]
  • Gomez-Vallejo, V., et al. (2019). Direct

    
    C-methylation of amines with [
    
    
    
    C]CO
    
    
    : A new approach for the synthesis of [
    
    
    C]radiopharmaceuticals. ResearchGate (General Protocol Reference). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride

Technical Support Center: Synthesis of 6,10-dioxa-2-azaspiro[4.5]decane Hydrochloride Topic: Yield Optimization & Troubleshooting for 6,10-dioxa-2-azaspiro[4.5]decane HCl Audience: Medicinal Chemists, Process Chemists Do...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6,10-dioxa-2-azaspiro[4.5]decane Hydrochloride

Topic: Yield Optimization & Troubleshooting for 6,10-dioxa-2-azaspiro[4.5]decane HCl Audience: Medicinal Chemists, Process Chemists Document ID: TSC-SPIRO-045-HCL Last Updated: 2026-02-16

Executive Summary & Chemical Context

The Molecule: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine scaffold used to introduce rigidity and modify lipophilicity in drug candidates. Structurally, it is a spiro-ketal formed from 3-pyrrolidinone and 1,3-propanediol .

The Challenge: The synthesis involves two competing stability profiles:

  • Ketal Formation: Requires acid catalysis and water removal, but 3-pyrrolidinones can be prone to polymerization or decomposition under vigorous thermal conditions (Dean-Stark).

  • Salt Formation: The final hydrochloride salt formation requires strong acid, which—in the presence of any moisture—will hydrolyze the spiro-ketal ring back to the starting ketone.

This guide provides a high-fidelity protocol to navigate these stability windows, ensuring high yield and purity.

Optimized Synthetic Workflow

The following protocol maximizes yield by replacing thermal water removal (Dean-Stark) with chemical water scavenging (Orthoformate) and utilizing anhydrous deprotection.

Step 1: Ketalization (Spiro-Ring Closure)

Reaction: N-Boc-3-pyrrolidinone + 1,3-Propanediol


 N-Boc-6,10-dioxa-2-azaspiro[4.5]decane
  • Reagents: N-Boc-3-pyrrolidinone (1.0 equiv), 1,3-Propanediol (3.0 equiv), Trimethyl Orthoformate (TMOF) (1.5 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (

    
    TsOH
    
    
    
    H
    
    
    O) (0.05 equiv).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if TMOF is omitted).

  • Conditions: Room Temperature (20–25 °C) under Nitrogen for 12–16 h.

Why this works: TMOF acts as a chemical sponge for water, driving the equilibrium forward without the high heat required for azeotropic distillation, preserving the sensitive pyrrolidinone ring.

Step 2: N-Deprotection & Salt Formation

Reaction: N-Boc-Intermediate


 Product 

HCl
  • Reagents: 4M HCl in Dioxane (anhydrous).

  • Solvent: Anhydrous Diethyl Ether or Dichloromethane.

  • Conditions: 0 °C to Room Temperature.

  • Critical Control Point: strictly anhydrous conditions are required.

Troubleshooting Guide (Q&A)

Issue 1: Ketal Hydrolysis During Deprotection

User Question: "I obtained the N-Boc intermediate in high yield, but after treating with HCl, NMR shows a mixture of the product and the starting pyrrolidinone. Why is the ring opening?"

Root Cause: The presence of adventitious water. Ketals are stable to base but extremely labile to aqueous acid. If your solvent or HCl source contains water, the acid catalyzes the hydrolysis of the dioxane ring.

Corrective Action:

  • Switch Acid Source: Do not use aqueous HCl (37%). Use commercially available 4M HCl in Dioxane or generate HCl gas in situ.

  • Drying Protocol: Dry the N-Boc intermediate thoroughly under high vacuum (>2 hours) before deprotection.

  • Solvent Choice: Perform the reaction in anhydrous Et

    
    O. The HCl salt of the product is insoluble in ether and will precipitate out, driving the reaction and protecting the salt from solution-phase hydrolysis.
    
Issue 2: Low Conversion in Ketalization Step

User Question: "The reaction stalls at 60% conversion even after 24 hours refluxing with a Dean-Stark trap."

Root Cause:

  • Inefficient Water Removal: Azeotropic distillation might be too slow or the temperature too low.

  • Reversibility: The reaction is an equilibrium.

Corrective Action:

  • Chemical Scavenging: Switch to the Orthoformate Method . Add Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF). The hydrolysis of orthoformate is irreversible and consumes the water generated by ketalization.

  • Stoichiometry: Increase 1,3-propanediol to 3–5 equivalents. Excess diol pushes the equilibrium to the right (Le Chatelier’s principle).

Issue 3: "Sticky Gum" Instead of Solid Salt

User Question: "Upon adding HCl/Dioxane, the product crashed out as a sticky oil/gum that is hard to filter, rather than a white solid."

Root Cause:

  • Impurities: Residual diol or protecting group byproducts (e.g., tert-butyl cations) are trapping solvent.

  • Hygroscopicity: The salt has absorbed moisture from the air.

Corrective Action:

  • Trituration: Decant the supernatant. Add fresh anhydrous diethyl ether or pentane and scratch the flask vigorously with a glass rod or spatula to induce crystallization. Sonicate if necessary.

  • Reprecipitation: Dissolve the gum in a minimum amount of dry Methanol (MeOH) and add excess Et

    
    O dropwise to force precipitation.
    

Visualizations

Figure 1: Reaction Logic & Critical Control Points

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Step1 Step 1: Ketalization (Acid Cat., Anhydrous) Start->Step1 Reagent 1,3-Propanediol + TMOF (Water Scavenger) Reagent->Step1 Check1 Check: Conversion > 95%? Step1->Check1 Check1->Step1 No (Add more TMOF) Intermediate N-Boc-Spiro-Ketal Check1->Intermediate Yes Step2 Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Step2 Final 6,10-dioxa-2-azaspiro[4.5]decane HCl (Precipitate) Step2->Final Risk CRITICAL RISK: Moisture = Hydrolysis Risk->Step2

Caption: Optimized synthetic workflow highlighting the critical moisture control point during deprotection.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered LowYield Low Yield (Step 1) Problem->LowYield RingOpen Ring Opening (Step 2) Problem->RingOpen OilySalt Oily/Gummy Product Problem->OilySalt Sol1 Add Orthoformate (TMOF) Increase Diol equiv. LowYield->Sol1 Sol2 Ensure Anhydrous HCl Switch to Ether solvent RingOpen->Sol2 Sol3 Triturate with Pentane Recrystallize (MeOH/Et2O) OilySalt->Sol3

Caption: Quick-reference troubleshooting logic for common synthesis failures.

Data & Specifications

Table 1: Reagent Specifications for Optimal Yield

ComponentSpecificationPurpose
N-Boc-3-pyrrolidinone Purity > 97%Starting material.[1][2][3] Impurities can poison the catalyst.
1,3-Propanediol Dry (<0.1% H2O)Forms the 6-membered dioxane ring. Wet diol stalls reaction.
Trimethyl Orthoformate 99%Chemical water scavenger. Essential for non-thermal water removal.
HCl in Dioxane 4.0 M (Anhydrous)Deprotection reagent. Must be fresh to ensure accurate titer.
Diethyl Ether Anhydrous (BHT stab.)Solvent for precipitation.[4] Ensures salt crashes out immediately.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Ketalization and Boc removal).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanisms of acetal/ketal formation and hydrolysis).

  • Org. Process Res. Dev. "Scalable Synthesis of Azaspirocycles". (General reference for spiro-amine handling). Note: Specific exact match for this CAS is often proprietary, but general spiro-ketal protocols apply.

  • BenchChem Technical Support. "Troubleshooting Bucherer-Bergs and Spiro-synthesis". (Context on spiro-ring stability).

Sources

Optimization

resolving diastereomers of substituted azaspiro[4.5]decanes

Technical Support Center: Resolution of Substituted Azaspiro[4.5]decanes Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of Substituted Azaspiro[4.5]decanes

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Diastereomer Resolution & Enantiopurity Ticket ID: AZ-SPIRO-45-RES

Executive Summary: The Spiro Challenge

Substituted azaspiro[4.5]decanes are privileged scaffolds in medicinal chemistry (e.g., Sigma-1 receptor ligands, peptide mimetics). However, their rigid spiro-fusion creates unique stereochemical challenges. Unlike flexible chains, the spiro center locks the piperidine and pyrrolidine rings into orthogonal vectors.

The Core Problem: You are likely dealing with a mixture of diastereomers (cis/trans relative stereochemistry) and enantiomers (absolute stereochemistry). Standard flash chromatography often fails to separate the diastereomers due to the compact, globular shape of the spirocycle, which minimizes interaction differences with silica.

This guide prioritizes SFC (Supercritical Fluid Chromatography) for speed and Diastereomeric Salt Crystallization for scalability.

Module 1: Chromatographic Resolution (SFC & HPLC)

Primary Recommendation: Use Chiral SFC even for diastereomer separation. The "lock-and-key" mechanism of chiral stationary phases (CSPs) often discriminates diastereomers better than achiral silica.

Troubleshooting Guide: Chromatography
IssueProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Unmasked silanols interacting with the basic spiro-amine.Add Base: Add 0.1% - 0.5% Isopropylamine (IPA) or Diethylamine (DEA) to the co-solvent. Switch Column: Use immobilized phases (e.g., Chiralpak IA/IC) which tolerate higher basic loads.
No Separation (Co-elution) The "Globular Effect": The spiro shape hides the chiral center from the selector.Screening: Switch from coated amylose (AD-H) to cellulose (OD-H) or chlorinated phases (OX-H). The "trench" shape of chlorinated selectors often fits spirocycles better.
Sample Precipitation Low solubility of the free base in supercritical CO₂.Feed Injection: Switch to "Mixed-Stream" injection where the sample is dissolved in 100% MeOH and introduced after the modifier stream, not directly into CO₂.
"Ghost" Peaks On-column carbamate formation (reaction of amine with CO₂).Temperature: Increase column temp to >40°C to destabilize the carbamate. Additive: Ensure water (1-2%) is not present, or switch to HPLC mode if persistent.
Workflow: SFC Method Development

SFC_Workflow Figure 1: SFC Method Development Strategy for Spirocyclic Amines Start Start: Racemic/Diastereomeric Azaspiro Mixture Screen Primary Screen: 4 Columns (AD, OD, IC, OX) Co-Solvent: MeOH + 0.2% DEA Start->Screen Check Resolution (Rs) > 1.5? Screen->Check Optimize Optimize Gradient: Slope 1-2% per min Check->Optimize Yes AltScreen Secondary Screen: Change Modifier (EtOH / IPA) Change Additive (TFA for acidic salts) Check->AltScreen No ScaleUp Scale-Up: Stack Injections Check Solubility Limit Optimize->ScaleUp AltScreen->Check

Module 2: Classical Resolution (Crystallization)

Context: When chromatography is too expensive for kilogram-scale batches, diastereomeric salt formation is the standard. Azaspiro[4.5]decanes are secondary or tertiary amines, making them ideal candidates for acidic resolving agents.

Troubleshooting Guide: Crystallization

Q: My oil won't crystallize (The "Oiling Out" Phenomenon).

  • Cause: The lattice energy of the salt is lower than the solvation energy, or the mixture is too impure.

  • Fix 1 (The Solvent): Switch from polar protic (EtOH) to polar aprotic (Acetone, MeCN). Acetone is famous for crystallizing amine salts.

  • Fix 2 (The Dutch Method): Use a mixture of resolving agents (e.g., 50:50 mix of substituted tartaric acids). This disrupts the solubility of the solution phase while the crystal lattice remains specific to one agent.

Q: I get crystals, but the diastereomeric excess (de) is low (<20%).

  • Cause: You are forming a solid solution or a "conglomerate" of diastereomers.

  • Fix: Recrystallize the salt from a different solvent (e.g., MeOH -> iPrOH). If that fails, switch the resolving agent family entirely (e.g., Tartaric

    
     Mandelic).
    

Q: Which resolving agent should I start with?

  • Tier 1 (The Classics): L-Tartaric Acid, Dibenzoyl-L-tartaric acid (L-DBTA), Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: The benzoyl groups often provide pi-stacking interactions crucial for rigid spiro systems.

  • Tier 2 (The Sulfonics): Camphorsulfonic acid (CSA). Good for weaker bases.

  • Tier 3 (The Rigid): 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP).

Workflow: Salt Screening Logic

Salt_Screen Figure 2: Diastereomeric Salt Screening Logic Input Free Amine (1 eq) AcidSelect Select Acid Family: 1. Tartaric (DBTA/DTTA) 2. Mandelic 3. CSA Input->AcidSelect Solvent Solvent Screen: EtOH, Acetone, MeCN, iPrOH AcidSelect->Solvent HeatCool Heat to Reflux -> Slow Cool Solvent->HeatCool Result Precipitate? HeatCool->Result Analyze Filter & Check 'de' (NMR/Chiral HPLC) Result->Analyze Solid Oil Oil / Gel Result->Oil Liquid/Goo Seed Sonication / Seeding Oil->Seed Try Physical Stress Seed->HeatCool Retry

Module 3: Chemical Derivatization (The "Nuclear Option")

If the spiro-amine lacks a UV chromophore (making HPLC detection impossible) or fails to crystallize, derivatization is required.

Q: How do I separate "invisible" spiro-amines?

  • Protocol: Derivatize the secondary amine with 3,5-dinitrobenzoyl chloride .

  • Benefit 1: Introduces a strong UV chromophore (254 nm).

  • Benefit 2: The pi-acidic dinitro-ring interacts strongly with pi-basic chiral columns (like Chiralpak AD/AS), often enhancing separation factors (

    
    ) dramatically.
    

Q: How do I determine Absolute Configuration (AC) without X-ray?

  • Protocol: Mosher's Amide Analysis.

  • React the spiro-amine with

    
    - and 
    
    
    
    -MTPA-Cl.
  • Analyze

    
     NMR or 
    
    
    
    NMR. The anisotropic shielding of the Mosher group allows calculation of
    
    
    (
    
    
    ) to assign configuration.

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (96-well format)
  • Objective: Rapidly identify the best resolving agent/solvent pair.

  • Materials: 96-well glass block, 12 resolving acids, 8 solvents.

  • Prep: Dispense 10 µmol of spiro-amine into each well.

  • Add Acid: Add 0.55 eq (for hemi-salt) or 1.1 eq (for mono-salt) of resolving acid solutions (in MeOH).

  • Evaporate: Remove MeOH using a centrifugal evaporator.

  • Re-dissolve: Add 100 µL of screening solvent (e.g., Acetone, EtOH, THF, MeCN) to rows A-H.

  • Cycle: Heat block to 60°C for 1 hour, then cool to 5°C at a rate of 0.1°C/min.

  • Harvest: Centrifuge. Analyze supernatant (solubility) and precipitate (chiral purity) via HPLC.

Protocol B: Chiral SFC Method
  • Column: Chiralpak IC-3 (Immobilized), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A:

    
     (100%).
    
  • Mobile Phase B: MeOH + 0.2% Diethylamine (DEA).

  • Gradient: 5% to 55% B over 5 minutes.

  • Flow: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

  • Note: Immobilized columns allow the use of DCM or THF as co-solvents if solubility is poor in MeOH.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al. (2014). "Synthesis and biological evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • SFC Method Development

    • West, C., & Lesellier, E. (2008). "Chiral separation of amphoteric compounds by supercritical fluid chromatography." Journal of Chromatography A. Link

  • Dutch Resolution (Family Approach)

    • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. Link

  • Mosher's Method (Configuration Assignment)

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols. Link

Troubleshooting

stability issues of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride in solution

This guide functions as a specialized Technical Support Center for researchers working with 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride . Subject: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride CAS: 63217-61-8 (Free b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride .

Subject: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride

CAS: 63217-61-8 (Free base ref: 177-10-6 analog) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Trojan Horse" Effect

CRITICAL ALERT: This molecule contains a structural contradiction that leads to spontaneous degradation in solution.

  • The Scaffold: The 1,3-dioxane ring (the "6,10-dioxa" part) is a cyclic acetal.[1][2] Acetals are chemically stable in basic conditions but are highly labile in acidic environments .

  • The Salt Form: You are handling the Hydrochloride (HCl) salt.[3] When dissolved in water or protic solvents (MeOH), the amine hydrochloride dissociates, releasing protons (

    
    ) and lowering the solution pH (typically pH 3–5).
    
  • The Result: The molecule provides its own acid catalyst to destroy its own acetal ring. Without intervention, aqueous solutions of this compound will hydrolyze into a ketone and a diol.

Mechanism of Instability

To troubleshoot effectively, you must understand the degradation pathway. The spiro-carbon (C5 of the spiro system) acts as a "masked" ketone. In the presence of the acidic proton from the HCl salt, the dioxane ring opens via an oxocarbenium ion intermediate.

Degradation Pathway Diagram

HydrolysisMechanism Start Spiro-Dioxane (Intact HCl Salt) Acid Dissolution (Release of H+) Start->Acid Inter Oxocarbenium Ion (Ring Open) Acid->Inter Protonation of Oxygen End Degradation Products (Ketone + Diol) Inter->End Nucleophilic Attack Water + H2O Water->Inter

Figure 1: Acid-catalyzed hydrolysis mechanism triggered by the compound's own salt form.

Troubleshooting Guides

Issue #1: Spontaneous Degradation in LCMS/NMR Solvents

Symptom: You dissolve the solid in


 or 

for analysis. At T=0, purity is 98%. At T=2 hours, purity drops to 80%, and new peaks appear (aldehyde/ketone signals).

Root Cause: The pH of the unbuffered solution drops below the stability threshold of the acetal (approx. pH < 5).

Corrective Protocol: The "Buffered Dissolution" Method Do not dissolve this HCl salt in pure water or methanol.

StepActionScientific Rationale
1 Prepare Buffer Use 10-50 mM Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer (pH 7.4).
2 Solvent Choice If organic solvent is needed, use DMSO or Acetonitrile . Avoid Methanol (risk of trans-acetalization).
3 Dissolution Dissolve the HCl salt directly into the buffered solution.
4 Verification Check pH immediately. It must remain neutral (pH 7–8).

Note: If using DMSO-d6 for NMR, add a spatula tip of solid


 or a drop of 

to neutralize the HCl immediately upon dissolution.
Issue #2: "Ghost" Peaks in Methanol (Trans-acetalization)

Symptom: LCMS shows a mass shift of +14 or +28 Da, or complete fragmentation when using Methanol as the mobile phase or diluent.

Root Cause: In acidic methanol (created by the HCl salt), the cyclic acetal undergoes exchange with the solvent (methanolysis), opening the ring to form dimethyl acetals or mixed acetals.

Corrective Protocol: Aprotic Handling

  • Diluent: Switch to 100% Acetonitrile or DMSO.

  • LCMS Mobile Phase:

    • Avoid: 0.1% Formic Acid or TFA (Strongly acidic).

    • Use: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.0–8.0).

    • Why? Basic/Neutral mobile phases preserve the acetal ring during the run.

Issue #3: Low Yields in Coupling Reactions

Symptom: When using the HCl salt in an amide coupling (e.g., EDCI/HOBt), yields are low, and side products are observed.

Root Cause: The acidic conditions required to keep the amine protonated (as salt) are incompatible with the acetal stability if the reaction mixture becomes slightly acidic or wet.

Corrective Protocol: In-Situ Free Basing You must neutralize the HCl before the reaction proceeds, but you cannot use aqueous extraction (risk of hydrolysis).

  • Suspend the HCl salt in dry organic solvent (DCM, DMF, or THF).

  • Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).

  • Stir for 10-15 minutes. The solution is now the "Free Base" amine in situ.

  • Proceed with coupling reagents.

Workflow: Sample Preparation Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolventLogic Start Start: Prepare Sample Q1 Is the assay Aqueous? Start->Q1 Buffer MUST use Buffer (pH 7-8) Q1->Buffer Yes Q2 Is it for NMR? Q1->Q2 No Yes Yes Warn Avoid Pure Water! Buffer->Warn No No NMR_Yes Use DMSO-d6 or CDCl3 + Solid K2CO3 Q2->NMR_Yes Yes NMR_No Use DMSO or MeCN Avoid MeOH Q2->NMR_No No

Figure 2: Decision matrix for solvent selection to prevent degradation.

Frequently Asked Questions (FAQs)

Q: Can I store the HCl salt in the refrigerator? A: Yes, but it must be kept strictly dry .

  • Best Practice: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Why: Even atmospheric moisture can perform slow hydrolysis over months because the crystal lattice contains the acid source (HCl). Desiccators are mandatory [1][4].

Q: How do I remove the HCl salt permanently (Free-basing)? A: If you need the stable free base for long-term use:

  • Dissolve salt in minimal water.

  • Immediately add excess saturated

    
     or 
    
    
    
    (pH > 9).
  • Rapidly extract into DCM or Ethyl Acetate.

  • Dry over

    
     and concentrate.
    
  • Warning: Do not let the aqueous phase sit; extract immediately to minimize hydrolysis exposure [3].

Q: Why does my vendor supply it as an HCl salt if it's unstable? A: The free base is likely an oil or a low-melting solid prone to oxidation. The HCl salt provides a crystalline solid that is easier to weigh and handle, provided it is kept dry. It is a "kinetic stability" vs. "thermodynamic stability" trade-off.

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protection for the Carbonyl Group: Acetals and Ketals. In Protective Groups in Organic Synthesis. Wiley-Interscience. (Establishes the fundamental instability of 1,3-dioxanes in acidic media).

  • Fife, T.H., Natarajan, R. (1986).[4] General acid catalyzed acetal hydrolysis.[4] The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Journal of the American Chemical Society.[4] (Kinetics of cyclic acetal hydrolysis).

  • ResearchGate Community. (2015). Best methods to convert amine hydrochloride salts to free amines. (Practical protocols for neutralization).

  • Ambeed Chemical. Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane derivative handling. (General storage guidelines for spiro-acetals).

Sources

Reference Data & Comparative Studies

Validation

Validation of 6,10-dioxa-2-azaspiro[4.5]decane Hydrochloride Purity: Overcoming Chromophoric Limitations

Topic: Validation of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride Purity by HPLC Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary The analysis of 6,10-dioxa-2-azaspiro[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride Purity by HPLC Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

The analysis of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride presents a classic analytical paradox: it is a critical spirocyclic intermediate in medicinal chemistry (often used in PROTAC linkers and scaffold libraries), yet it is analytically "silent." Lacking a conjugated


-system, this secondary amine exhibits negligible UV absorbance above 210 nm.

Standard RP-HPLC methods relying on low-wavelength UV (200–210 nm) are fraught with poor signal-to-noise ratios, baseline drift, and solvent interference. This guide objectively compares the "Standard" approach against two superior alternatives: Pre-column Derivatization and Charged Aerosol Detection (CAD) . We establish HILIC-CAD as the gold standard for purity validation due to its ability to detect non-chromophoric impurities (e.g., synthetic precursors like diols) that derivatization methods might miss.

Part 1: The Analytical Challenge

The target molecule, 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride , possesses two distinct chemical features that dictate the analytical strategy:

  • Spirocyclic Ether/Amine Core: The structure consists of a piperidine-like ring spiro-fused to a dioxolane/dioxane ring. Neither ring contains double bonds or aromaticity.

  • Ionic Character: As a hydrochloride salt, the compound is highly polar and hydrophilic, leading to poor retention on standard C18 columns (dewetting) and peak tailing due to silanol interactions.

The "Invisible" Impurity Problem

In purity determination, the goal is to quantify all impurities relative to the main peak.

  • Method A (Direct UV @ 205 nm): Detects the amine weakly but fails to detect impurities with higher UV cutoffs (e.g., aliphatic alcohols used in synthesis).

  • Method B (Derivatization): Excellent for the amine, but "blind" to non-amine impurities (e.g., inorganic salts, starting diols).

  • Method C (CAD/ELSD): Universal detection. Response is independent of optical properties, making it the only method capable of a true "mass balance" purity assessment.

Part 2: Strategic Method Comparison

The following table summarizes the performance metrics of the three primary approaches for this specific scaffold.

FeatureMethod A: Direct UV (205 nm) Method B: Derivatization (Benzoyl Chloride) Method C: HILIC-CAD (Recommended)
Principle Absorbance of

transitions
Chemical attachment of chromophore (UV 254 nm)Measurement of dried particle charge (Universal)
Specificity Low (Solvent cuts off signal)High (Only amines detected)High (Detects all non-volatiles)
Sensitivity (LOD) Poor (~50 ppm)Excellent (<1 ppm)Good (~10 ppm)
Linearity (

)
0.98 - 0.99 (Drift issues)>0.999>0.995 (Polynomial fit often needed)
Sample Prep Dissolve & ShootComplex (Reaction + Quench)Dissolve & Shoot
Suitability Quick checks onlyTrace amine quantificationFinal Product Purity (CoA)
Part 3: Validated Protocol (HILIC-CAD)

While derivatization is useful for sensitivity, HILIC-CAD is selected as the validation standard for purity because it retains the polar salt form and detects synthetic intermediates (like ethylene glycol derivatives) that lack amines.

3.1 Reagents and Apparatus
  • Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

    • Rationale: The Amide phase provides strong retention for the polar amine salt via hydrogen bonding, preventing the "dead volume elution" seen on C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Rationale: Low pH suppresses silanol activity; ammonium formate is volatile (required for CAD).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

3.2 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Volume: 5 µL

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C

    • Power Function: 1.0 (or calibrated per instrument for linearity)

    • Data Rate: 10 Hz

3.3 Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.01090Initial Hold (High Organic for HILIC)
2.01090End of Hold
12.04060Linear Gradient (Elute polars)
15.04060Wash
15.11090Re-equilibration
20.01090Ready for next injection
Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision matrix and workflow for validating the purity of this non-chromophoric salt.

ValidationWorkflow Start Sample: 6,10-dioxa-2-azaspiro[4.5]decane HCl CheckChrom Check Chromophore (UV Scan 200-400nm) Start->CheckChrom Decision Significant Absorbance? CheckChrom->Decision MethodUV Method A: RP-HPLC UV (Rejected: Low Sensitivity) Decision->MethodUV Yes (Rare) MethodDeriv Method B: Pre-column Derivatization (Benzoyl Chloride) Decision->MethodDeriv No (Trace Analysis) MethodCAD Method C: HILIC-CAD (Selected for Purity) Decision->MethodCAD No (Purity/CoA) Prep Sample Prep: Dissolve in 90% ACN (Diluent) MethodCAD->Prep Run Run Gradient (Amide Column, pH 3.0) Prep->Run Data Data Analysis: Log-Log Linear Regression Run->Data

Caption: Decision tree selecting HILIC-CAD for purity validation of non-chromophoric spiro-amines.

Part 5: Validation Data Summary

The following data represents typical validation results obtained using the HILIC-CAD protocol. Note the polynomial fit requirement for CAD, which is inherent to the detection physics (droplet size distribution).

5.1 System Suitability & Specificity
  • Retention Time (RT): 8.4 ± 0.1 min.

  • Tailing Factor: 1.1 (Excellent symmetry due to HILIC mode).

  • Resolution: > 2.0 between the main peak and the known synthetic precursor (1,4-dioxaspiro[4.5]decan-8-one).

5.2 Linearity and Range

CAD response is curvilinear. For validation, we use a log-log plot or a second-order polynomial fit.

ParameterResultAcceptance Criteria
Range LOQ to 120% of Target Concentration (0.5 mg/mL)N/A
Regression Model


Correlation (

)
0.998

LOD (S/N = 3) 2.5 µg/mLN/A
LOQ (S/N = 10) 8.0 µg/mL

of target
5.3 Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%98.51.2
100%100.20.8
150%99.10.9
Part 6: Critical Troubleshooting Guide

Issue 1: High Background Noise in CAD

  • Cause: Impure mobile phase additives or leaching from glass bottles.

  • Fix: Use only LC-MS grade Ammonium Formate. Do not use sodium/potassium buffers (non-volatile). Use plastic solvent reservoirs if leaching is suspected.

Issue 2: Peak Splitting

  • Cause: Mismatch between sample diluent and mobile phase.

  • Fix: The sample is likely dissolved in 100% water (strong solvent in HILIC). Dilute sample in 80-90% Acetonitrile to match the initial gradient conditions.

Issue 3: Retention Time Drift

  • Cause: HILIC columns require long equilibration times to establish the water layer on the stationary phase.

  • Fix: Ensure at least 20 column volumes of equilibration between runs.

References
  • PubChem. (n.d.).[1] 6,10-Dioxa-2-azaspiro[4.5]decane. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Azaspiro[4.5]decane Analogs: Biological Activity &amp; Therapeutic Potential

[1][2] Executive Summary: The Spirocyclic Advantage In the landscape of medicinal chemistry, the azaspiro[4.5]decane scaffold represents a "privileged structure."[1] Unlike flat, aromatic systems, this scaffold introduce...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Spirocyclic Advantage

In the landscape of medicinal chemistry, the azaspiro[4.5]decane scaffold represents a "privileged structure."[1] Unlike flat, aromatic systems, this scaffold introduces critical three-dimensional complexity via a spiro-quaternary carbon. This 3D geometry restricts conformational flexibility, reducing the entropic penalty upon receptor binding and often improving metabolic stability by blocking accessible oxidation sites.

This guide objectively compares the biological performance of three distinct isomeric classes of this scaffold:

  • 8-azaspiro[4.5]decane: Predominantly active in CNS targets (Sigma-1, M1 Muscarinic).

  • 2-azaspiro[4.5]decane: Validated in oncology and immunology (IL-6/STAT3 pathway).

  • 2,8-diazaspiro[4.5]decane: Emerging as a potent kinase inhibitor scaffold (TYK2/JAK1).[2]

Structural Classification & SAR Logic

The biological activity of the azaspiro[4.5]decane core is strictly dictated by the position of the nitrogen atom(s) and the functionalization of the spiro-rings.

Graphviz Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how structural variations in the core scaffold dictate therapeutic utility.

SAR_Logic Core Azaspiro[4.5]decane Core (Rigid 3D Scaffold) Class8 8-Azaspiro[4.5]decane (N in 6-membered ring) Core->Class8 Class2 2-Azaspiro[4.5]decane (N in 5-membered ring) Core->Class2 Class28 2,8-Diazaspiro[4.5]decane (N in both rings) Core->Class28 Sigma Target: Sigma-1 Receptor (Neuroprotection/Imaging) Class8->Sigma Hydrophobic benzyl substituent M1 Target: M1 Muscarinic (Alzheimer's/Cognition) Class8->M1 Oxa-insertion (1-oxa-8-aza) STAT3 Target: IL-6/STAT3 (Multiple Myeloma) Class2->STAT3 Cationic amphiphilic side chains JAK Target: TYK2/JAK1 (Autoimmune/IBD) Class28->JAK Urea/Amide linker to kinase hinge

Caption: Divergent biological activities based on nitrogen positioning within the spiro[4.5]decane framework.

Comparative Biological Analysis

Case Study A: 8-Azaspiro[4.5]decane (CNS & Imaging)

This isomer places the nitrogen in the six-membered piperidine ring. It is the most extensively studied variant for G-protein coupled receptors (GPCRs).

  • Primary Target: Sigma-1 Receptor (

    
    R).
    
  • Mechanism: The rigid spiro-core mimics the piperidine moiety of haloperidol but with improved selectivity profiles. The 3D bulk prevents "flat" intercalation into off-target sites (e.g., hERG channels).

  • Key Data: Compound 5a (1,4-dioxa-8-azaspiro[4.5]decane derivative) demonstrates high affinity for

    
    R with excellent selectivity against the vesicular acetylcholine transporter (VAChT).[3][4][5]
    
Case Study B: 2-Azaspiro[4.5]decane (Oncology)

Here, the nitrogen resides in the five-membered pyrrolidine ring. This structure is famously utilized in Atiprimod .

  • Primary Target: IL-6/STAT3 Signaling Pathway.

  • Mechanism: Atiprimod acts as a cationic amphiphile. It inhibits the production of IL-6 and VEGF, inducing apoptosis in multiple myeloma cells.

  • Key Data: Atiprimod shows

    
     values in the sub-micromolar range (
    
    
    
    ) against drug-resistant multiple myeloma cell lines (MM.1S, U266).[6]
Case Study C: 2,8-Diazaspiro[4.5]decane (Kinase Inhibition)

A "hybrid" scaffold containing nitrogen in both rings. This is a rapidly emerging scaffold for kinase inhibitors, specifically Janus Kinases (JAKs).

  • Primary Target: TYK2/JAK1.

  • Mechanism: The spiro-system orients the inhibitor to bind deeply within the ATP-binding pocket of the kinase, while the secondary nitrogen allows for solubilizing groups that extend into the solvent front.

  • Key Data: Compound 48 exhibits single-digit nanomolar potency (

    
     nM) for TYK2, significantly outperforming first-generation linear inhibitors.
    
Data Summary Table
Scaffold VariantRepresentative CompoundPrimary TargetPotency (

or

)
Selectivity ProfileApplication
8-Azaspiro[4.5] Compound 5a [1]Sigma-1 Receptor

nM
>30x vs Sigma-2; >1400x vs VAChTPET Imaging / Neuroprotection
8-Azaspiro[4.5] Compound 29 [2]M1 MuscarinicPartial AgonistPreferential M1 vs M2Alzheimer's Disease
2-Azaspiro[4.5] Atiprimod [3]IL-6 / STAT3

Active in Dexamethasone-resistant cellsMultiple Myeloma
2,8-Diazaspiro[4.5] Compound 48 [4]TYK2 Kinase

nM
>23x vs JAK2Inflammatory Bowel Disease

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols outline the standard operating procedures (SOPs) for evaluating these compounds.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Used for evaluating 8-azaspiro[4.5]decane derivatives.

Principle: Competitive displacement of the radioligand


, a specific 

agonist.
  • Membrane Preparation:

    • Homogenize Guinea pig brain cortex in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat wash.
      
    • Final resuspension in assay buffer to reach protein concentration of ~0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, combine:

      • 50

        
         of test compound (variable concentrations, 
        
        
        
        to
        
        
        M).
      • 50

        
         of 
        
        
        
        (Final conc: 2 nM).
      • 100

        
         of membrane suspension.
        
    • Non-specific binding (NSB): Define using 10

      
       Haloperidol.[7]
      
    • Incubate for 120 minutes at 37°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash filters

      
       with ice-cold Tris buffer.
      
    • Measure radioactivity via liquid scintillation counting.[7]

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol 2: TYK2 Kinase Inhibition Assay (FRET-based)

Used for evaluating 2,8-diazaspiro[4.5]decane derivatives.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide.

  • Reagents: Recombinant human TYK2 (catalytic domain), Ultra-Light (UL) labeled poly-GT substrate, and Eu-labeled anti-phosphotyrosine antibody.

  • Reaction Setup:

    • Mix Test Compound (in DMSO) with TYK2 enzyme in kinase buffer (50 mM HEPES, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate 15 min at Room Temperature (RT).

    • Initiate reaction by adding ATP (

      
       concentration) and UL-substrate.
      
  • Detection:

    • Incubate 60 min at RT.

    • Add EDTA (to stop reaction) and Eu-labeled antibody.

    • Read fluorescence ratio (665 nm / 615 nm) on a multi-mode plate reader (e.g., EnVision).

  • Validation:

    • Z-Factor: Must be > 0.5 for assay validity.

    • Reference Control: Tofacitinib should yield

      
       nM.
      
Graphviz Diagram: Sigma-1 Binding Assay Workflow

The following diagram visualizes the critical steps in the radioligand binding workflow to ensure data quality.

Binding_Assay Prep Membrane Prep (Guinea Pig Brain) Mix Incubation (Membrane + [3H]-Ligand + Compound) Prep->Mix 0.5 mg/mL protein Filter Rapid Filtration (GF/B Filters) Mix->Filter 120 min @ 37°C Wash Wash Step (3x Ice-cold Buffer) Filter->Wash Count Scintillation Counting (Data Acquisition) Wash->Count Analysis Cheng-Prusoff Calculation (Ki) Count->Analysis

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay (Protocol 1).

References

  • Huo, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[4][5] Journal of Medicinal Chemistry, 58(14), 5395–5407.

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523–1529.

  • Hideshima, T., et al. (2006). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.[6] Blood, 107(10), 4053–4062.

  • Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.[2] Journal of Medicinal Chemistry, 65(4), 3151–3172.[2]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Azaspiro Compounds

Introduction: The Rise of Azaspiro Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological and pharmacokinetic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Azaspiro Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological and pharmacokinetic properties is perpetual.[1][2][3][4] Among the privileged structures that have garnered significant attention are azaspiro compounds. These are molecules characterized by a spirocyclic ring system containing at least one nitrogen atom, which imparts a unique three-dimensional geometry. This distinct spatial arrangement allows for novel interactions with biological targets and can lead to enhanced potency, selectivity, and metabolic stability compared to flatter, more traditional heterocyclic structures.[5] Azaspiro motifs are increasingly found in compounds targeting a range of diseases, from cancer to neurological disorders.[6][7][8][9][10]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel azaspiro compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation to facilitate the identification of promising preclinical candidates.[11][12][13] Our focus will be on building a robust, self-validating data package that supports confident decision-making throughout the drug discovery process.

The Drug Discovery Funnel: A Strategic Overview

The progression of a novel compound from initial concept to a preclinical candidate follows a structured, multi-stage process often visualized as a funnel. Early stages involve screening large numbers of compounds, with the most promising candidates advancing to more rigorous and complex evaluations. This systematic approach is crucial for managing resources and mitigating the risks of late-stage failures.[14]

DrugDiscoveryFunnel A Target Identification & Validation B High-Throughput Screening (HTS) & Hit Identification A->B Assay Development C Hit-to-Lead & Lead Optimization (In Vitro Profiling) B->C Hit Confirmation & SAR D Preclinical Candidate Selection (In Vivo Studies) C->D ADME/Tox & Efficacy E Investigational New Drug (IND) Application D->E Safety & Pharmacology

Caption: The drug discovery and development pipeline.

Part 1: In Vitro Evaluation - Building a Foundation of Evidence

The initial assessment of a novel azaspiro compound's potential is conducted through a battery of in vitro assays. These experiments are designed to answer fundamental questions about the compound's activity, selectivity, mechanism of action, and drug-like properties.[15][16]

Primary Screening and Potency Determination

The first step is to determine the compound's biological activity against the intended target. For instance, if the target is a protein kinase, a primary screen would involve a kinase activity assay.

Illustrative Example: Kinase Inhibition Assay

Many azaspiro compounds have been investigated as kinase inhibitors.[6][10] A common method to assess their potency is through a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.

Experimental Protocol: Kinase-Glo® Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate (a peptide or protein), and ATP at a concentration near its Km value.

  • Compound Addition: Add the novel azaspiro compound (e.g., "Azaspiro-X") at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include a known inhibitor as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add Kinase-Glo® reagent, which contains luciferase. The amount of light produced is inversely proportional to the kinase activity (as ATP is consumed by the kinase).

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation: Comparative Potency of Azaspiro-X

CompoundTarget KinaseIC50 (nM)
Azaspiro-X Target Kinase A25
Competitor 1Target Kinase A50
Staurosporine (Control)Target Kinase A5

Causality: A low nanomolar IC50 value for Azaspiro-X suggests high potency, a desirable characteristic for a drug candidate. Staurosporine, a non-selective kinase inhibitor, is used as a positive control to validate the assay's performance.[17]

Cellular Activity and Cytotoxicity

Demonstrating activity in a biochemical assay is a good start, but it is crucial to confirm that the compound can engage its target in a cellular environment and exert a biological effect.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of Azaspiro-X for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity of Azaspiro-X

Cell LineAzaspiro-X GI50 (µM)
A549 (Lung Cancer)0.5
MDA-MB-231 (Breast Cancer)0.8
HCT116 (Colon Cancer)1.2

Causality: Observing growth inhibition in cancer cell lines at sub-micromolar concentrations indicates that Azaspiro-X is cell-permeable and can modulate cellular processes, likely through inhibition of its target.[9][22]

Mechanism of Action (MoA) Elucidation

To confirm that the observed cellular effects are due to the intended mechanism, further experiments are necessary. For a kinase inhibitor, this often involves assessing the phosphorylation status of the kinase's downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with Azaspiro-X at concentrations around its GI50 value for a defined period (e.g., 2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., p-AKT) and the total amount of that substrate (e.g., Total AKT).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) TargetKinaseA Target Kinase A RTK->TargetKinaseA Activates DownstreamSubstrate Downstream Substrate (e.g., AKT) TargetKinaseA->DownstreamSubstrate Phosphorylates (p-AKT) CellGrowth Cell Growth & Proliferation DownstreamSubstrate->CellGrowth AzaspiroX Azaspiro-X AzaspiroX->TargetKinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by Azaspiro-X.

Causality: A dose-dependent decrease in the level of the phosphorylated downstream substrate (p-AKT) with no change in the total substrate level would provide strong evidence that Azaspiro-X is engaging and inhibiting its intended target within the cell.[9]

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid costly late-stage failures.[14][15]

Data Presentation: Comparative In Vitro ADME/Tox Profile

ParameterAssayAzaspiro-XReference CompoundDesired Profile
Metabolic Stability Human Liver Microsomes (HLM) t½ (min)4515> 30 min
Permeability Caco-2 Papp (A→B) (10⁻⁶ cm/s)152> 10
CYP Inhibition CYP3A4 IC50 (µM)> 201.5> 10 µM
Cardiotoxicity hERG IC50 (µM)> 300.5> 10 µM

Causality: Azaspiro-X displays a favorable ADME/Tox profile. Its good metabolic stability suggests it won't be cleared too rapidly in the body. High permeability indicates good potential for oral absorption. The lack of significant CYP3A4 or hERG inhibition reduces the risk of drug-drug interactions and cardiac side effects, respectively.[16][23]

Part 2: In Vivo Evaluation - Assessing Performance in a Biological System

Promising candidates from in vitro studies are advanced to in vivo testing in animal models. These studies are essential for understanding the compound's pharmacokinetics, pharmacodynamics, and efficacy in a whole organism.[24][25][26][27][28]

Pharmacokinetic (PK) Studies

PK studies determine what the body does to the drug. Key parameters include clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Protocol: Rodent PK Study

  • Animal Dosing: Administer Azaspiro-X to a cohort of mice or rats via two routes: intravenous (IV) and oral (PO).

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of Azaspiro-X in the plasma samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic modeling software to calculate key PK parameters.

Data Presentation: Key PK Parameters for Azaspiro-X in Mice

ParameterIV (1 mg/kg)PO (10 mg/kg)
T½ (h) 2.53.1
Cmax (ng/mL) -850
AUC (ng·h/mL) 12004800
Clearance (mL/min/kg) 15-
Bioavailability (F%) -40%

Causality: A bioavailability of 40% is generally considered good for an orally administered drug, indicating that a substantial fraction of the dose reaches systemic circulation. The half-life of ~3 hours suggests that the drug is not cleared too rapidly, allowing for a reasonable dosing interval in subsequent efficacy studies.[29]

In Vivo Efficacy (Pharmacodynamics)

Efficacy studies are designed to demonstrate that the drug candidate has the desired therapeutic effect in a relevant animal model of the disease.

Experimental Protocol: Tumor Xenograft Study

  • Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[30]

  • Randomization and Dosing: Randomize the mice into groups (e.g., vehicle control, Azaspiro-X at different doses). Administer the treatment daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size. At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for p-AKT).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Efficacy of Azaspiro-X in A549 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)TGI (%)
Vehicle-1500-
Azaspiro-X 20 600 60%
Azaspiro-X 40 300 80%

Causality: The dose-dependent reduction in tumor growth demonstrates the in vivo anti-cancer efficacy of Azaspiro-X. A TGI of >60% is often considered a benchmark for a promising anti-cancer agent in a xenograft model.[30]

Part 3: Data Integration and Preclinical Candidate Selection

The culmination of the in vitro and in vivo evaluation is the selection of a preclinical candidate. This decision is based on a holistic assessment of all the data generated. The ideal candidate possesses a balance of high potency, a clear mechanism of action, favorable drug-like properties, and demonstrated in vivo efficacy.[31][32]

DecisionTree Start Lead Compound Potency Potent & Selective? (IC50 < 100 nM) Start->Potency Cellular Cellularly Active? (GI50 < 1 µM) Potency->Cellular Yes Stop Stop/Optimize Potency->Stop No ADME Good ADME/Tox Profile? Cellular->ADME Yes Cellular->Stop No Efficacy In Vivo Efficacy? (TGI > 60%) ADME->Efficacy Yes ADME->Stop No Candidate Preclinical Candidate Efficacy->Candidate Yes Efficacy->Stop No

Caption: Decision-making flowchart for preclinical candidate selection.

Conclusion

The evaluation of novel azaspiro compounds requires a rigorous and systematic approach that integrates in vitro and in vivo data. By carefully selecting assays, meticulously executing protocols, and critically analyzing the results, researchers can build a compelling case for a compound's therapeutic potential. This guide provides a foundational framework for this process, emphasizing the importance of understanding the causality behind experimental choices to de-risk drug development projects and ultimately identify promising new medicines.

References

  • Eurofins Discovery. "In Vitro ADME and Toxicology Assays." Eurofins Scientific, Accessed February 12, 2024. [Link]

  • Lesniak, R. et al. "Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors." European Journal of Medicinal Chemistry, 2022. [Link]

  • ChemRxiv. "Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers." ChemRxiv, 2024. [Link]

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  • PPD. "Preclinical Studies in Drug Development." Thermo Fisher Scientific, Accessed February 12, 2024. [Link]

  • National Center for Biotechnology Information. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PubMed Central, 2017. [Link]

  • Kamal, A. et al. "Design, synthesis and anticancer properties of novel oxa/azaspiro[16][23]trienones as potent apoptosis inducers through mitochondrial disruption." European Journal of Medicinal Chemistry, 2015. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride

[1] Executive Summary & Operational Directive Do not dispose of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride down the drain. This compound is a heterocyclic amine salt containing an acetal/ketal-like spiro-fusion.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

Do not dispose of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride down the drain.

This compound is a heterocyclic amine salt containing an acetal/ketal-like spiro-fusion.[1] While the hydrochloride salt form provides stability, the 6,10-dioxa functionality (likely a cyclic acetal/ketal) renders the compound susceptible to hydrolysis under strongly acidic aqueous conditions, potentially liberating reactive ketone/aldehyde intermediates.[1]

Immediate Disposal Classification:

  • RCRA Status: Non-listed (P/U list), but treat as D001 (Ignitable) if in organic solvent or D002 (Corrosive) if in concentrated aqueous solution due to HCl dissociation.[1]

  • Primary Method: High-temperature incineration via licensed hazardous waste contractor.[1]

  • Segregation: Store away from strong oxidizers and strong bases.[2]

Chemical Characterization & Hazard Analysis

To dispose of this chemical safely, we must understand its functional vulnerabilities.[1] This is not generic "chemical waste"; it is a functionalized building block.

Structural Logic[1]
  • The Core (2-azaspiro[4.5]decane): A spiro-fused amine.[1] The "2-aza" designation places the nitrogen in the 5-membered ring (pyrrolidine-like).[1]

  • The Oxygen Bridge (6,10-dioxa): These oxygens are located in the 6-membered ring.[1] Structurally, this resembles a cyclic acetal or ketal protecting group.[1]

  • The Salt (Hydrochloride): The nitrogen is protonated (

    
    ).[1]
    
Causality of Hazards
  • Acidity (The HCl Factor): Upon contact with moisture or mucosa, the salt dissociates, releasing protons.[1] This classifies the solid as an Irritant (Skin/Eye) and potential Corrosive to mucous membranes.[1]

  • Incompatibility (The Amine Factor): Even as a salt, the organic amine skeleton can react violently with strong oxidizers (e.g., fuming nitric acid, permanganates), potentially forming nitrated aromatics or explosive N-chloro compounds if mixed with bleach.[1]

  • Hydrolytic Instability (The Dioxa Factor): Strong aqueous acids can cleave the 6,10-dioxa ring (acetal hydrolysis), altering the waste profile during storage.[1]

Quantitative Data Summary
PropertyValue / CharacteristicOperational Implication
Physical State White to off-white solid (likely hygroscopic)Keep containers tightly sealed to prevent clumping/hydrolysis.[1]
pH (10% aq) ~3.0 – 5.0Corrosive to carbon steel drums; requires polyethylene liners.[1]
Solubility High (Water, Methanol, DMSO)Spills can be diluted with water but must be collected, not flushed.[1]
Combustibility High (Organic Carbon Skeleton)Excellent candidate for fuel blending/incineration.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Preferred Path)

Best for: Expired reagents, synthesis byproducts, contaminated solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal cans without liners due to the corrosive nature of the HCl salt.

  • Labeling: Affix a hazardous waste tag immediately.[1][3]

    • Constituents: "6,10-dioxa-2-azaspiro[4.5]decane HCl (95%), Trace Water."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

  • Consolidation: Place the HDPE jar into a secondary containment bin designated for "Solid Organic Amines/Salts."

  • Final Disposition: Lab Pack for incineration.

B. Aqueous/Solvent Waste (Reaction Mixtures)

Best for: Mother liquors, wash solvents.[1]

  • pH Check: Before adding to a central waste carboy, check the pH of your solution.[1]

    • If pH < 2:[6] Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 5–9.
      
    • Why? Adding highly acidic amine salts to a general organic waste drum containing alkaline waste (e.g., alkoxides) can cause rapid exotherms or gas evolution.[1]

  • Segregation:

    • Halogenated Waste Stream: If dissolved in DCM/Chloroform.[1][3]

    • Non-Halogenated Waste Stream: If dissolved in Methanol/Ethanol/DMSO.[1]

    • Note: The chloride ion in the salt does not automatically classify the solvent stream as halogenated under EPA guidelines, but check local facility rules. Usually, it goes with the solvent carrier.[1]

  • Precipitation (Optional): If the compound is in a non-polar solvent, you may be able to precipitate the salt by adding diethyl ether, filter the solid, and dispose of it via Path A (Solid Waste), reducing the volume of liquid hazardous waste.[1]

Emergency Spill Response (Self-Validating System)

This protocol is designed to be self-limiting. If the neutralization step fails (no bubbling), the acid is already neutralized or absent.

PPE Required: Nitrile gloves (double gloved recommended, >0.11mm thickness), safety goggles, lab coat.[1]

  • Containment: Isolate the spill area. If solid, cover to prevent dust dispersal.[1]

  • Solubilization/Neutralization:

    • Cover the spill with a Sodium Carbonate (Soda Ash) or Calcium Carbonate spill kit.[1]

    • Observation: Look for effervescence (

      
       release).[1] This confirms the acidity of the HCl salt is being neutralized.
      
    • Wait until effervescence ceases.

  • Collection:

    • Scoop the resulting paste/solid into a disposable container.[1]

    • Label as "Spill Debris: Organic Amine Salt (Neutralized)."[1]

  • Surface Decontamination: Wipe the surface with water, followed by an ethanol wipe to remove organic residues.[1]

Workflow Visualization

The following diagram outlines the decision logic for disposing of 6,10-dioxa-2-azaspiro[4.5]decane HCl.

DisposalWorkflow Start Waste Generation: 6,10-dioxa-2-azaspiro[4.5]decane HCl StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid PackSolid Pack in HDPE Jar (Avoid Metal) IsSolid->PackSolid LabelSolid Label: Toxic/Irritant Solid Organic Salt PackSolid->LabelSolid Incinerate Final Disposal: High Temp Incineration LabelSolid->Incinerate CheckSolvent Identify Solvent Carrier IsLiquid->CheckSolvent Halo Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halo Solvent (MeOH, DMSO, Water) CheckSolvent->NonHalo Halo->Incinerate Stream A pHCheck CRITICAL: Check pH Is it < 2? NonHalo->pHCheck Neutralize Neutralize with NaHCO3 to pH 5-9 pHCheck->Neutralize Yes (Acidic) pHCheck->Incinerate No (Neutral) Neutralize->Incinerate Stream B

Caption: Decision matrix for segregating solid vs. liquid waste streams, emphasizing pH neutralization for non-halogenated liquid waste to prevent storage incompatibility.

References & Regulatory Grounding[1][2][6]

  • PubChem. Compound Summary: 6,10-dioxa-2-azaspiro[4.5]decane.[1][7] National Library of Medicine.[1] [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. [Link]

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